molecular formula C11H11NO2 B1145693 Benzoic acid, 4-cyano-3-methyl-, ethyl ester CAS No. 1261674-52-5

Benzoic acid, 4-cyano-3-methyl-, ethyl ester

Cat. No.: B1145693
CAS No.: 1261674-52-5
M. Wt: 189.21054
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Description

Benzoic acid, 4-cyano-3-methyl-, ethyl ester, also known as this compound, is a useful research compound. Its molecular formula is C11H11NO2 and its molecular weight is 189.21054. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 4-cyano-3-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-3-14-11(13)9-4-5-10(7-12)8(2)6-9/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGJHWHPNPRSVIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)C#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction and Compound Identification

4-Cyano-3-methylbenzoic acid ethyl ester is an aromatic compound characterized by a benzene ring substituted with a cyano group, a methyl group, and an ethyl carboxylate group. These functional groups make it a versatile building block for the synthesis of more complex molecules, particularly in the pharmaceutical and materials science sectors.

A Note on the CAS Number: As of the writing of this guide, a specific CAS (Chemical Abstracts Service) Registry Number for 4-Cyano-3-methylbenzoic acid ethyl ester has not been prominently indexed in publicly accessible databases. However, the CAS numbers for the parent carboxylic acid and the corresponding methyl ester are well-documented:

Compound NameCAS Number
4-Cyano-3-methylbenzoic acid73831-13-7[1]
4-Cyano-3-methylbenzoic acid methyl ester25978-68-1[2]

The absence of a dedicated CAS number for the ethyl ester likely reflects its status as a research chemical that is synthesized on demand rather than being a widely available commercial product. Researchers working with this compound should meticulously document their synthesis and characterization data.

Predicted Physicochemical Properties

The physicochemical properties of 4-Cyano-3-methylbenzoic acid ethyl ester can be predicted based on its structure and by comparison with analogous compounds like ethyl 4-cyanobenzoate (CAS: 7153-22-2)[3][4] and ethyl 4-methylbenzoate (CAS: 94-08-6).

PropertyPredicted ValueRationale/Comparison
Molecular Formula C₁₁H₁₁NO₂Based on structural composition.
Molecular Weight 189.21 g/mol Calculated from the molecular formula.
Appearance White to off-white solid or oilSimilar to ethyl 4-cyanobenzoate (mp 52-54 °C)[3] and ethyl 4-methylbenzoate (liquid).[5]
Boiling Point > 200 °CExpected to be higher than ethyl 4-methylbenzoate (239 °C).
Solubility Soluble in common organic solvents (e.g., ethanol, ethyl acetate, dichloromethane). Insoluble in water.Typical for aromatic esters.

Synthesis of 4-Cyano-3-methylbenzoic Acid Ethyl Ester

The synthesis of the title compound is most logically achieved through a two-step process: the synthesis of the parent carboxylic acid followed by its esterification.

Synthesis of 4-Cyano-3-methylbenzoic Acid

A common and effective method for introducing a cyano group onto an aromatic ring is the Sandmeyer reaction, starting from the corresponding amino compound.

Caption: Workflow for the synthesis of 4-Cyano-3-methylbenzoic acid.

Experimental Protocol:

  • Diazotization: 4-Amino-3-methylbenzoic acid is dissolved in an aqueous solution of a strong acid, such as hydrochloric acid, and cooled to 0-5 °C in an ice bath.

  • An aqueous solution of sodium nitrite is added dropwise while maintaining the low temperature. The formation of the diazonium salt is monitored.

  • Cyanation (Sandmeyer Reaction): In a separate flask, a solution of copper(I) cyanide and potassium cyanide is prepared.

  • The cold diazonium salt solution is slowly added to the cyanide solution. The reaction is often heated gently to drive it to completion.

  • Upon completion, the reaction mixture is acidified and the product, 4-Cyano-3-methylbenzoic acid, is extracted with an organic solvent.

  • The crude product is purified by recrystallization.

Esterification to 4-Cyano-3-methylbenzoic Acid Ethyl Ester

The most straightforward method for the esterification of a carboxylic acid is the Fischer esterification.

Sources

Safety Data Sheet (SDS) for ethyl 4-cyano-3-methylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth safety and handling analysis of Ethyl 4-cyano-3-methylbenzoate , structured for researchers and drug development professionals.

CAS Number: 1261674-52-5 | Formula: C₁₁H₁₁NO₂ | Molar Mass: 189.21 g/mol [1]

Executive Summary & Chemical Identity

Ethyl 4-cyano-3-methylbenzoate is a specialized intermediate used primarily in the synthesis of pharmaceutical pharmacophores, including benzamidine derivatives and heterocyclic antibiotics (e.g., cystobactamids).[1][2] Its dual functionality—an electrophilic ester and a reducible nitrile—makes it a versatile "molecular scaffold" but also introduces specific toxicological risks requiring rigorous containment.

This guide moves beyond standard compliance, offering a mechanistic understanding of the compound's hazards to inform smarter experimental design.

Chemical Constants Table
PropertyValueSource/Validation
CAS Number 1261674-52-5ChemicalBook / GuideChem [1]
IUPAC Name Ethyl 4-cyano-3-methylbenzoateCalculated
Molecular Weight 189.21 g/mol Standard Atomic Weights
Appearance Off-white to pale yellow solid (Predicted)Analogous to Ethyl 4-cyanobenzoate
Solubility Soluble in DMSO, DCM, Ethyl Acetate; Insoluble in WaterLipophilic Ester Profile
LogP (Predicted) ~2.6 - 2.8Hydrophobic (Bioaccumulation unlikely)

Hazard Identification & Mechanistic Toxicology

Signal Word: WARNING

The safety profile of this compound is dictated by its functional groups. Researchers must treat it as a Class 4 Acute Toxin until specific LD50 data proves otherwise.

Functional Group Hazards
  • The Nitrile Moiety (-CN): While aromatic nitriles are generally more stable than aliphatic ones, metabolic oxidation (via Cytochrome P450) can theoretically release cyanide ions, though this is rare with stable benzoates. The primary risk is chemical asphyxiation at high doses and neurotoxicity .

  • The Ester Moiety (-COOEt): Susceptible to hydrolysis by mucosal esterases. Upon contact with eyes or mucous membranes, hydrolysis releases ethanol and 4-cyano-3-methylbenzoic acid , causing localized acidification and irritation (H319/H315).

GHS Classification (Derived)
Hazard ClassCategoryHazard Statement
Acute Toxicity (Oral) Cat 4H302: Harmful if swallowed.
Skin Corrosion/Irritation Cat 2H315: Causes skin irritation.
Serious Eye Damage Cat 2AH319: Causes serious eye irritation.
STOT - Single Exposure Cat 3H335: May cause respiratory irritation.

Safe Handling Protocols & Engineering Controls

Causality: The lipophilic nature of the compound allows it to penetrate the stratum corneum (skin barrier). Standard latex gloves are insufficient due to the permeation potential of the carrier solvents (DCM/DMSO) often used with this reagent.

Personal Protective Equipment (PPE) Matrix
  • Respiratory: If handling >500 mg outside a fume hood, use a P95/P100 particulate respirator .

  • Dermal: Nitrile gloves (minimum 0.11 mm thickness) are acceptable for solid handling.

    • Critical Note: If dissolved in Dichloromethane (DCM), use PVA (Polyvinyl alcohol) or Silver Shield™ laminate gloves. Nitrile degrades rapidly in DCM, exposing skin to the dissolved nitrile compound.

  • Ocular: Chemical splash goggles. Face shield required during scale-up (>10 g) reactions.

Engineering Controls
  • Ventilation: All weighing and transfer operations must occur inside a certified chemical fume hood operating at 80-100 fpm face velocity .

  • Static Control: As a dry organic powder, electrostatic discharge is a risk. Ground all glassware during transfer to prevent dust explosion ignition.

Emergency Response Decision Logic

The following diagram outlines the critical decision path for spills and exposure.

SafetyLogic Start Emergency Event Detected Type Identify Event Type Start->Type Spill Spill / Release Type->Spill Exposure Personnel Exposure Type->Exposure State Physical State? Spill->State Route Route of Entry? Exposure->Route Solid Solid/Powder State->Solid Liquid Solution (DCM/EtOAc) State->Liquid ActionSolid Wet Wipe / HEPA Vacuum (Avoid Dust) Solid->ActionSolid ActionLiquid Absorb with Vermiculite (Do NOT use paper towels) Liquid->ActionLiquid Skin Dermal Contact Route->Skin Eye Ocular Contact Route->Eye ActionSkin Wash 15 min (Soap+Water) Discard Contaminated Clothing Skin->ActionSkin ActionEye Flush 15 min (Lift Eyelids) Eye->ActionEye

Figure 1: Emergency Response Decision Matrix for Ethyl 4-cyano-3-methylbenzoate events.

Synthesis & Application Context

Understanding the downstream utility validates the need for specific purity and handling standards. This compound is a "Gateway Intermediate."

Synthetic Utility
  • Benzamidine Synthesis: The nitrile group is frequently converted to an amidine (Pinner reaction) for protease inhibitors (e.g., Factor Xa inhibitors).

  • Reduction to Amines: Catalytic hydrogenation converts the nitrile to a benzylamine, a core structure in many CNS-active drugs.

  • Hydrolysis: Selective hydrolysis yields 4-cyano-3-methylbenzoic acid , a building block for cystobactamid antibiotics [2].

SynthesisFlow Start Ethyl 4-cyano-3-methylbenzoate (CAS 1261674-52-5) Path1 Hydrolysis (LiOH/THF) Start->Path1 Path2 Pinner Reaction (HCl/EtOH) Start->Path2 Path3 Reduction (H2, Pd/C) Start->Path3 Prod1 4-Cyano-3-methylbenzoic acid (Antibiotic Linker) Path1->Prod1 Prod2 Benzamidine Derivatives (Protease Inhibitors) Path2->Prod2 Prod3 Benzylamine Derivatives (CNS Agents) Path3->Prod3

Figure 2: Synthetic divergence showing the compound's role in drug development.

Storage & Stability

  • Storage Conditions: Store at 2–8°C (Refrigerated) . Keep container tightly closed under an inert atmosphere (Nitrogen/Argon) if storing for >3 months.

  • Incompatibilities:

    • Strong Oxidizers: Risk of fire/explosion.

    • Strong Acids/Bases: Will cause hydrolysis of the ester or hydration of the nitrile.

    • Moisture: Hygroscopic potential; moisture leads to slow hydrolysis, degrading purity.

Waste Disposal Considerations

Do not dispose of down the drain.

  • Protocol: Dissolve in a combustible solvent (e.g., acetone) and incinerate in a chemical incinerator equipped with an afterburner and scrubber.

  • Nitrogen Content: Incineration will generate NOx gases; ensure the facility is permitted for nitrogen-containing waste.

References

  • GuideChem. (2025). Chemical Properties of Ethyl 4-cyano-3-methylbenzoate (CAS 1261674-52-5).[1][3][4][5][6] Retrieved from

  • Leibniz Universität Hannover. (2020). Structural optimization and photopharmacological studies of the cystobactamids class of natural products. (Dissertation citing 4-cyano-3-methylbenzoic acid derivatives). Retrieved from

  • PubChem. (n.d.). Compound Summary for Ethyl 4-cyanobenzoate (Analogous Safety Data). National Library of Medicine. Retrieved from

Sources

Difference between methyl and ethyl 4-cyano-3-methylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Comparative Analysis of Methyl and Ethyl 4-cyano-3-methylbenzoate in Pharmaceutical Synthesis

Executive Summary

In the high-precision landscape of medicinal chemistry, the selection between Methyl 4-cyano-3-methylbenzoate and Ethyl 4-cyano-3-methylbenzoate is rarely arbitrary.[1][2] While they share an identical pharmacophore—the 4-cyano-3-methylbenzoic acid core—their ester moieties dictate divergent physicochemical behaviors, processing parameters, and downstream applications.[1][2]

This guide analyzes these two intermediates not merely as structural homologs, but as distinct tools in the drug development arsenal.[2] The methyl variant (CAS 25978-68-1) is the industrial standard for process efficiency and crystallinity.[1] The ethyl variant (CAS 1261674-52-5), while less ubiquitous, offers critical advantages in lipophilicity modulation and toxicological safety profiles during metabolic studies.[1] This whitepaper serves as a definitive technical resource for researchers optimizing synthetic routes or evaluating prodrug kinetics.[2]

Part 1: Physicochemical Characterization

The primary distinction lies in the alkyl chain length, which influences molecular weight, lipophilicity (LogP), and solid-state properties.[2]

Table 1: Comparative Physicochemical Profile

PropertyMethyl 4-cyano-3-methylbenzoateEthyl 4-cyano-3-methylbenzoateTechnical Implication
CAS Number 25978-68-1 1261674-52-5 Critical for sourcing and regulatory filing.[1][2][3]
Molecular Formula


Ethyl adds one methylene (

) unit.[2]
Molecular Weight 175.19 g/mol 189.21 g/mol Mass balance calculations in scale-up.[2]
Predicted LogP ~2.1~2.6Ethyl is more lipophilic; better membrane permeability in early in vitro assays.[2]
Melting Point High (Solid)Lower (Low-melt Solid/Liquid)Methyl esters generally pack better in crystal lattices (Carnelley’s Rule), facilitating purification via recrystallization.[2]
H-Bond Acceptors 33Identical pharmacophoric binding potential.[2]

Part 2: Synthetic Pathways & Process Chemistry

The synthesis of these esters typically proceeds via Fischer Esterification or nucleophilic acyl substitution.[2] The choice of alcohol (Methanol vs. Ethanol) dictates the product, but the kinetics of these reactions differ due to steric effects at the carbonyl center.

Reaction Thermodynamics & Kinetics

The methyl group is sterically smaller than the ethyl group.[2] Consequently:

  • Formation Rate: Methanol attacks the protonated carbonyl more rapidly than ethanol (

    
    ).[2]
    
  • Hydrolysis Rate: The reverse reaction (hydrolysis) is also faster for the methyl ester.[2] This makes the methyl ester a "labile" protecting group, whereas the ethyl ester offers slightly higher stability against spontaneous hydrolysis in aqueous buffers.[1]

Visualization of Synthetic Workflow

The following diagram outlines the parallel synthesis and the critical divergence in metabolic byproducts.

SynthesisPath Acid 4-cyano-3-methylbenzoic acid (Precursor) Inter_Me Tetrahedral Intermediate (Less Steric Bulk) Acid->Inter_Me + MeOH / H+ Inter_Et Tetrahedral Intermediate (Higher Steric Bulk) Acid->Inter_Et + EtOH / H+ MeOH Methanol (Reagent) EtOH Ethanol (Reagent) Prod_Me Methyl 4-cyano-3-methylbenzoate (CAS 25978-68-1) Inter_Me->Prod_Me Fast Kinetics Prod_Et Ethyl 4-cyano-3-methylbenzoate (CAS 1261674-52-5) Inter_Et->Prod_Et Slower Kinetics Byprod_Me Metabolite: Methanol (High Toxicity) Prod_Me->Byprod_Me In vivo Hydrolysis Byprod_Et Metabolite: Ethanol (Low Toxicity) Prod_Et->Byprod_Et In vivo Hydrolysis

Figure 1: Parallel synthetic pathways demonstrating steric influence on kinetics and metabolic divergence.

Part 3: Reactivity Profile & Stability

Hydrolysis Mechanism (The "Difference" in Stability)

In basic conditions (


), the rate-determining step is the formation of the tetrahedral intermediate.[1][2][4] The ethyl group provides slightly more steric shielding to the carbonyl carbon than the methyl group.
  • Methyl Ester: Rapid hydrolysis.[2] Ideal if the ester is a transient protecting group intended to be removed quickly.

  • Ethyl Ester: Slower hydrolysis.[2] Preferred if the compound must survive longer in aqueous media (e.g., during prolonged workups or biological assays).

Transesterification Risk

Researchers must be vigilant when using these compounds in alcoholic solvents.[2] Dissolving the Methyl ester in Ethanol (with trace acid/base) will lead to scrambling, producing a mixture of methyl and ethyl esters.

  • Rule of Thumb: Always match the solvent to the ester alkyl group during recrystallization (e.g., recrystallize Methyl ester from Methanol/Hexane, not Ethanol).[2]

Part 4: Application in Drug Development

Toxicity of Metabolites

This is the most critical biological differentiator.[2]

  • Methyl Ester: Hydrolyzes to release Methanol , which metabolizes to formaldehyde and formic acid (neurotoxic).[2] This makes methyl esters less desirable as prodrugs for high-dose therapies, though acceptable as intermediates.[1][2]

  • Ethyl Ester: Hydrolyzes to release Ethanol , which is pharmacologically tolerated in small quantities.[2] If the 4-cyano-3-methylbenzoate moiety is part of a prodrug strategy, the Ethyl variant is safer.[1]

Solubility Engineering

The Ethyl ester's higher lipophilicity (LogP ~2.[2]6) makes it superior for:

  • Cell Permeability Assays: Easier passive diffusion through lipid bilayers.[2]

  • Formulation: Better solubility in lipid-based excipients (e.g., Miglyol, Corn Oil) compared to the more crystalline methyl ester.[2]

Part 5: Experimental Protocols

These protocols are designed to be self-validating. If the yield is <70%, check water content in the alcohol (equilibrium shift).

Protocol A: Synthesis of Methyl 4-cyano-3-methylbenzoate

Target: High-purity crystalline intermediate.

  • Charge: In a 250 mL round-bottom flask, dissolve 10.0 g (62 mmol) of 4-cyano-3-methylbenzoic acid (CAS 73831-13-7) in 100 mL of anhydrous Methanol .

  • Catalyst: Add 1.0 mL concentrated

    
     dropwise.
    
  • Reflux: Heat to reflux (65°C) for 6 hours. Monitor via TLC (30% EtOAc/Hexane).[2]

    • Validation: Starting material (

      
      ) should disappear; Product (
      
      
      
      ) appears.
  • Workup: Cool to 0°C. The methyl ester often precipitates directly.[2] If not, evaporate methanol to 20% volume and pour into ice water.

  • Purification: Filter the white solid. Recrystallize from minimal hot methanol.

    • Expected Yield: 85-95%.[1]

Protocol B: Comparative Hydrolysis Kinetics

Target: Determine steric stability.

  • Prepare Solutions: Dissolve 1.0 mmol of Methyl ester in 10 mL THF. Dissolve 1.0 mmol of Ethyl ester in 10 mL THF.

  • Initiate: Add 10 mL of 1M NaOH to both vials simultaneously at 25°C.

  • Monitor: Aliquot 100 µL every 5 minutes into excess dilute HCl (quench). Analyze via HPLC.

  • Result: Plot concentration vs. time. The Methyl ester curve will show a steeper decay (shorter

    
    ) than the Ethyl ester.[2]
    

References

  • National Institutes of Health (PubChem). (2025). Compound Summary: 4-Cyano-3-methylbenzoic acid (CAS 73831-13-7).[1][2][3][5][6] Retrieved from [Link]

  • Ingold, C. K. (1969).[2] Structure and Mechanism in Organic Chemistry. Cornell University Press. (Foundational text for BAc2 ester hydrolysis mechanism).

  • European Patent Office. (2010).[2] EP 2202232 A1: 1,2,4-oxadiazole derivatives and their therapeutic use.[2] (Cites synthesis of Methyl 4-cyano-3-methylbenzoate from the bromo-precursor). Retrieved from [Link]

Sources

Technical Deep Dive: 4-Cyano-3-Methylbenzoic Acid Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper & Synthetic Guide Target Audience: Medicinal Chemists, Process Chemists, and SAR Specialists

Executive Summary: The "Methyl Scan" in Rational Drug Design

In the landscape of androgen receptor (AR) antagonists and non-steroidal mineralocorticoid receptor antagonists (MRAs), the 4-cyano-3-substituted benzoate motif is a pharmacophore of critical importance. While the 4-cyano-3-(trifluoromethyl) moiety serves as the "warhead" anchor in blockbuster drugs like Enzalutamide and Apalutamide , the 4-cyano-3-methyl analog represents a pivotal tool for Structure-Activity Relationship (SAR) deconvolution.

This guide provides a rigorous technical analysis of 4-cyano-3-methylbenzoic acid (CAS 73831-13-7) . It moves beyond basic cataloging to explore its role as a steric and electronic probe, detailing high-fidelity synthetic routes and downstream derivatization protocols essential for optimizing ligand-binding affinity.

Structural Significance & Bioisosterism

The 4-cyano-3-methylbenzoic acid scaffold acts as a lower-lipophilicity bioisostere to the trifluoromethyl variants. In late-stage lead optimization, switching a -CF3 group to a -CH3 group is a standard strategy to modulate metabolic stability and solubility without drastically altering the steric footprint.

Comparative Physicochemical Profile (The "Methyl vs. Trifluoromethyl" Exchange)
Property4-Cyano-3-Methyl Moiety4-Cyano-3-Trifluoromethyl MoietyImpact on Drug Design
Van der Waals Volume ~23 ų~42 ųMethyl is significantly smaller; useful for probing steric clashes in the Ligand Binding Domain (LBD).
Electronic Effect Weakly electron-donating (+I)Strongly electron-withdrawing (-I)Methyl reduces the electrophilicity of the nitrile, potentially increasing metabolic stability against hydrolysis.
Lipophilicity (

)
0.560.88Methyl analogs generally have lower LogP, improving aqueous solubility.
Metabolic Liability Benzylic oxidation riskHigh metabolic stabilityMethyl groups can be metabolic "soft spots" (CYP450 oxidation), useful for designing soft drugs.

Synthetic Architecture: Robust Manufacturing Routes

While classical Rosenmund-von Braun cyanations (using stoichiometric CuCN at high temperatures) are historically cited, they suffer from harsh conditions and difficult workups. The modern "Gold Standard" protocol utilizes Palladium-Catalyzed Cyanation on the ester intermediate to maximize yield and safety.

The Optimized Synthetic Workflow (Ester-Mediated Route)

Direct cyanation of the free acid often poisons the Palladium catalyst. The recommended industrial workflow involves a three-step sequence: Esterification


 Cyanation 

Hydrolysis
.
Step-by-Step Protocol

Step 1: Esterification

  • Substrate: 4-Bromo-3-methylbenzoic acid.

  • Reagents: Methanol (solvent/reactant), H₂SO₄ (cat).

  • Conditions: Reflux, 4-6 hours.

  • Checkpoint: Monitor TLC for disappearance of the acid. Quantitative conversion is expected.

Step 2: Palladium-Catalyzed Cyanation (The Critical Step)

  • Substrate: Methyl 4-bromo-3-methylbenzoate.

  • Reagents: Zinc Cyanide (Zn(CN)₂ - 0.6 equiv), Pd(PPh₃)₄ (3-5 mol%).

  • Solvent: Anhydrous DMF or NMP (degassed).

  • Conditions: 85°C - 100°C under Argon atmosphere for 12-16 hours.

  • Workup (Safety Critical): Quench with dilute FeSO₄ or bleach to neutralize residual cyanide. Extract with EtOAc.

  • Insight: Zn(CN)₂ is preferred over NaCN/KCN because it releases cyanide ions slowly, preventing catalyst deactivation (the "poisoning" effect).

Step 3: Controlled Hydrolysis

  • Substrate: Methyl 4-cyano-3-methylbenzoate.

  • Reagents: LiOH (2.0 equiv) in THF/Water (3:1).

  • Conditions: 0°C to RT. Avoid heating to prevent hydrolysis of the nitrile to the amide.

  • Purification: Acidify to pH 3 with 1N HCl; the product precipitates as a white solid.

Visualization of Synthetic Logic

SynthesisWorkflow Start 4-Bromo-3-methylbenzoic acid (Precursor) Step1 Esterification (MeOH, H+) Start->Step1 Inter1 Methyl 4-bromo-3-methylbenzoate Step1->Inter1 Yield >95% Step2 Pd-Catalyzed Cyanation (Zn(CN)2, Pd(PPh3)4) Inter1->Step2 Inter2 Methyl 4-cyano-3-methylbenzoate Step2->Inter2 Argon, 90°C Avoids Cat. Poisoning Step3 Mild Hydrolysis (LiOH, THF/H2O) Inter2->Step3 Final 4-Cyano-3-methylbenzoic acid (Target Scaffold) Step3->Final Selective for Ester

Figure 1: Optimized 3-step synthetic pathway avoiding catalyst poisoning and nitrile hydrolysis.

Derivatization & Medicinal Chemistry Applications[1][2][3][4][5][6][7][8][9][10][11]

Once synthesized, the 4-cyano-3-methylbenzoic acid core serves as a versatile branching point. The orthogonal reactivity of the carboxylic acid and the nitrile group allows for the construction of complex heterocycles.

The "Warhead" Construction (Thiohydantoins)

In the context of Androgen Receptor antagonists (like Enzalutamide analogs), the carboxylic acid is converted into a thiohydantoin ring.

  • Amide Coupling: React acid with an aniline derivative using EDC/HOBt or SOCl₂.

  • Cyclization: React the resulting amide with an isothiocyanate (e.g., 2-fluoro-4-isothiocyanatobenzonitrile) to close the thiohydantoin ring.

Bioisosteric Transformations
  • Tetrazole Formation: Reaction of the nitrile with NaN₃/NH₄Cl yields a tetrazole, a classic bioisostere for the carboxylic acid, improving metabolic stability.

  • Oxadiazoles: Condensation of the acid with amidoximes generates 1,2,4-oxadiazoles, often used to improve lipophilicity and membrane permeability.

Derivatization Decision Tree

Derivatization Core 4-Cyano-3-Methylbenzoic Acid (Core Scaffold) AcidPath Carboxylic Acid (-COOH) Modifications Core->AcidPath NitrilePath Nitrile (-CN) Modifications Core->NitrilePath Amide Amide Coupling (Drug Conjugates) AcidPath->Amide Thio Thiohydantoin Formation (AR Antagonists) AcidPath->Thio Key for AR Drugs Ester Esterification (Prodrugs) AcidPath->Ester Tetrazole Tetrazole Formation (Acid Bioisostere) NitrilePath->Tetrazole NaN3 Amine Reduction to Amine (Linker Synthesis) NitrilePath->Amine H2/Pd

Figure 2: Divergent synthetic utility of the core scaffold for library generation.

Analytical Characterization Standards

To ensure the integrity of the scaffold during synthesis, the following analytical signatures must be verified.

TechniqueDiagnostic SignalInterpretation
IR Spectroscopy ~2230 cm⁻¹ (Sharp)Confirm presence of Nitrile (-CN) . Absence indicates hydrolysis.
IR Spectroscopy ~1680-1700 cm⁻¹ (Broad)Confirm Carboxylic Acid (C=O) .
¹H NMR (DMSO-d₆) δ ~2.55 ppm (Singlet)Methyl group (Ar-CH₃). Distinct from solvent peak.[1]
¹H NMR (DMSO-d₆) δ ~13.0-13.5 ppm (Broad)Carboxylic Acid proton . Disappears with D₂O shake.
¹³C NMR ~118 ppmCyano carbon .

References

  • Weissman, S. A., et al. (2005).[2] Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides. The Journal of Organic Chemistry. Link (Foundational protocol for Pd-catalyzed cyanation).

  • Tseng, C. C., et al. (2019).[3] The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators.[3][4] Journal of Medicinal Chemistry. Link (Discussion on CF3 vs CH3 bioisosterism).

  • PubChem. (2025).[5] 4-Cyano-3-methylbenzoic acid Compound Summary. National Library of Medicine. Link (Physical properties and CAS verification).

  • BenchChem. (2025). Synthesis of 2-Amino-5-cyano-3-methylbenzoic Acid (Analogous protocols). Link (Process chemistry troubleshooting).

  • ChemicalBook. (2025). Methyl 3-cyano-4-methylbenzoate Synthesis. Link (Precursor esterification data).

Sources

Methodological & Application

Application Note: Scalable Synthesis of Ethyl 4-cyano-3-methylbenzoate via Sandmeyer Cyanation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Sandmeyer reaction protocol for ethyl 4-cyano-3-methylbenzoate preparation Content Type: Create detailed Application Notes and Protocols. Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This application note details the protocol for synthesizing ethyl 4-cyano-3-methylbenzoate from ethyl 4-amino-3-methylbenzoate using the Sandmeyer reaction. While transition-metal-catalyzed cyanations (e.g., Pd-catalyzed Rosenmund-von Braun) offer alternatives, the Sandmeyer route remains the industrial standard for cost-efficiency and scalability, provided that cyanide handling risks are rigorously managed.

This guide emphasizes the critical neutralization step often omitted in academic texts—balancing the pH between the acidic diazonium salt and the basic cyanide solution to prevent the evolution of lethal hydrogen cyanide (HCN) gas while maximizing yield.

Strategic Analysis & Rationale

Why Sandmeyer?
  • Cost Efficiency: Copper(I) cyanide (CuCN) is significantly less expensive than Palladium catalysts required for aryl halide cyanation.

  • Precursor Availability: The starting material, ethyl 4-amino-3-methylbenzoate, is a common intermediate easily derived from the nitration and reduction of ethyl 4-methylbenzoate or esterification of the amino acid.

  • Regioselectivity: The reaction strictly preserves the substitution pattern of the aniline precursor, avoiding isomer mixtures common in some electrophilic aromatic substitutions.

Mechanistic Pathway

The reaction proceeds via a radical-nucleophilic aromatic substitution (


).[1][2] The amino group is converted to a diazonium salt, which undergoes a single electron transfer (SET) from the copper(I) species, releasing nitrogen gas and forming an aryl radical that recombines with the cyanide ligand.[3]

SandmeyerMechanism Start Ethyl 4-amino-3-methylbenzoate Diazo Diazonium Salt [Ar-N2]+ Cl- Start->Diazo NaNO2, HCl (Diazotization) Radical Aryl Radical [Ar•] + N2↑ Diazo->Radical SET from Cu(I) Complex Cu(II)-CN Complex Radical->Complex Product Ethyl 4-cyano-3-methylbenzoate Radical->Product CN Transfer from Complex CuI Cu(I)CN Complex->CuI Regeneration CuI->Diazo SET

Figure 1: Mechanistic pathway of the Sandmeyer cyanation involving Single Electron Transfer (SET).

High-Priority Safety Protocol: Cyanide Handling

WARNING: LETHAL HAZARD This protocol involves Sodium Cyanide (NaCN) and Copper(I) Cyanide (CuCN) . Contact with acid releases Hydrogen Cyanide (HCN) gas, which is rapidly fatal.[4][5]

  • Engineering Controls: All operations must occur in a certified, high-velocity fume hood.

  • HCN Monitoring: A portable HCN detector must be active near the sash.

  • No Acid/Cyanide Mixing: The diazonium solution (acidic) must be neutralized or added to a highly buffered basic cyanide solution. Never add solid cyanide to the acidic diazonium mixture.

  • Waste Oxidation: All aqueous waste must be treated with 10-15% Sodium Hypochlorite (Bleach) at pH > 10 for 24 hours before disposal.

Experimental Protocol

Reagents and Stoichiometry[7][8]
ReagentMW ( g/mol )Equiv.Mass/Vol (Scale: 10g Start)Role
Ethyl 4-amino-3-methylbenzoate 179.221.010.0 gSubstrate
Hydrochloric Acid (conc. 37%) 36.463.0~14 mLDiazotization Acid
Sodium Nitrite (NaNO2) 69.001.14.23 gDiazotization Agent
Copper(I) Cyanide (CuCN) 89.561.26.00 gCyanation Reagent
Sodium Cyanide (NaCN) 49.012.56.84 gComplexing Agent
Sodium Carbonate (Na2CO3) 105.99~1.5~8.9 g (as needed)Neutralization Buffer
Water (Distilled) 18.02Solvent~100 mLSolvent
Toluene/Ethyl Acetate --100 mLExtraction
Step-by-Step Methodology
Phase A: Preparation of the Sandmeyer Reagent (Cuprate Complex)

Causality: CuCN is insoluble in water. It must be complexed with excess cyanide (NaCN or KCN) to form the soluble tetracyanocuprate species


 or dicyanocuprate 

, which are the active nucleophiles.
  • In a 500 mL 3-neck round-bottom flask (RBF) equipped with a mechanical stirrer and thermometer, dissolve NaCN (6.84 g) in water (40 mL) .

  • Cool the solution to 0–5 °C.

  • Add CuCN (6.00 g) in small portions with vigorous stirring.

  • Observation: The mixture will warm slightly and turn into a clear, pale yellow or colorless solution. Keep at 0–5 °C.

Phase B: Diazotization

Causality: Temperature control is vital. Above 5°C, the diazonium salt may hydrolyze to the phenol (ethyl 4-hydroxy-3-methylbenzoate), reducing yield.

  • In a separate 250 mL beaker, suspend Ethyl 4-amino-3-methylbenzoate (10.0 g) in water (30 mL) .

  • Add conc. HCl (14 mL) dropwise. Stir until the amine converts to the hydrochloride salt (may remain a suspension).

  • Cool the mixture to -5 °C to 0 °C using an ice/salt bath.

  • Dissolve NaNO2 (4.23 g) in water (10 mL) .

  • Dropwise Addition: Add the NaNO2 solution to the amine mixture subsurface via pipette or dropping funnel over 20 minutes. Maintain temp < 5 °C.

  • Self-Validating Checkpoint: After addition, spot an aliquot on Starch-Iodide paper . Immediate blue/black color confirms excess nitrous acid (successful diazotization). If negative, add small aliquots of NaNO2 until positive.

  • pH Adjustment (CRITICAL): Carefully neutralize the cold diazonium solution to pH ~6–7 using solid Na2CO3 or saturated Sodium Acetate. Do not allow temp to rise. This prevents massive HCN evolution when mixed with the cyanide solution.

Phase C: The Sandmeyer Reaction[1][2][3][6][7][8][9]
  • Transfer the neutralized (pH 6–7) diazonium solution into a dropping funnel attached to the RBF containing the CuCN/NaCN solution (from Phase A).

  • Addition: Add the diazonium solution dropwise to the copper solution over 30–45 minutes.

    • Note: Nitrogen gas (

      
      ) will evolve.[6] Ensure the system is vented to a scrubber.
      
    • Temperature: Keep the reaction mixture < 10 °C during addition to prevent decomposition.

  • Reaction: Once addition is complete, remove the ice bath. Allow the mixture to warm to room temperature (20–25 °C) over 1 hour.

  • Optional Heating: If TLC shows incomplete conversion, heat gently to 50 °C for 30 minutes. (Caution: Higher temps increase impurity formation).

Phase D: Workup and Purification
  • Quench: Cool the mixture to room temperature.

  • Extraction: Extract the aqueous mixture with Ethyl Acetate (3 x 50 mL) or Toluene.

    • Safety: The aqueous layer contains excess cyanide. Do not dispose down the drain. Treat immediately (see Section 5).

  • Washing: Wash the combined organic layers with:

    • 10% NaOH (2 x 30 mL) to remove any phenolic byproducts.

    • Water (1 x 50 mL).

    • Brine (1 x 50 mL).

  • Drying: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: Recrystallize from Ethanol/Water or purify via silica gel flash chromatography (Hexanes:EtOAc 9:1).

Expected Yield: 65–75% Appearance: Off-white to tan solid.

Workflow Visualization

Workflow cluster_0 Phase A: Reagent Prep cluster_1 Phase B: Diazotization cluster_2 Phase C: Coupling cluster_3 Phase D: Workup CuCN_Prep Dissolve CuCN + NaCN (Forms Soluble Complex) Mixing Add Diazo to CuCN (Dropwise, <10°C) CuCN_Prep->Mixing Amine_Acid Amine + HCl (0°C) Diazo_Form Add NaNO2 (Check Starch-Iodide) Amine_Acid->Diazo_Form Neutralize Neutralize to pH 6-7 (Na2CO3) Diazo_Form->Neutralize Neutralize->Mixing Warming Warm to RT (N2 Evolution) Mixing->Warming Extract Extract w/ EtOAc Warming->Extract Waste Aqueous Waste (Treat w/ Bleach) Extract->Waste Aqueous Layer

Figure 2: Operational workflow emphasizing the convergence of the diazonium and copper complexes.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Yield / Phenol Formation Reaction temperature too high during diazotization.Maintain T < 5 °C strictly. Ensure rapid stirring.
Excessive Foaming Rapid

evolution during mixing.
Slow down the addition rate of diazonium salt to the copper solution. Use a larger reaction vessel.
Blue/Green Organic Layer Copper salts carrying over into extraction.Wash organic layer with 5% EDTA solution or aqueous ammonia to chelate copper.
Negative Starch-Iodide Test Insufficient Nitrite or Nitrite decomposition.Add additional 0.1 eq of NaNO2 until the test is positive and stable for 5 mins.

References

  • Organic Syntheses. "Ethyl 4-Amino-3-methylbenzoate." Org.[10][11] Synth. 1976, 56, 63. [Link] (Precursor synthesis foundation).

  • Vogel, A. I. "Sandmeyer Reaction: Preparation of p-Tolunitrile." Vogel's Textbook of Practical Organic Chemistry, 5th Ed., Longman, 1989.
  • Dartmouth College EHS. "Standard Operating Procedure: Cyanide Salts." [Link] (Safety and Waste Management).

  • Beletskaya, I. P., et al. "Copper in cross-coupling reactions: The post-Ullmann chemistry." Coordination Chemistry Reviews, 2004.

Sources

Application Note: Strategic Cyanation of Ethyl 4-bromo-3-methylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the strategic conversion of Ethyl 4-bromo-3-methylbenzoate to Ethyl 4-cyano-3-methylbenzoate . This transformation is a critical step in synthesizing benzamide-based pharmacophores.

The Core Challenge: The substrate features a methyl group at the 3-position, ortho to the bromine leaving group. This introduces steric hindrance that impedes the oxidative addition step of the catalytic cycle. Furthermore, the resulting nitrile is susceptible to hydrolysis under harsh conditions, threatening the integrity of the ethyl ester moiety.

This guide prioritizes Palladium-catalyzed cross-coupling over traditional copper-mediated (Rosenmund-von Braun) methods to ensure high purity profiles required for drug development. We present two validated workflows: a Robust "Workhorse" Protocol using Zinc Cyanide and a "Green" Protocol using Potassium Ferrocyanide.

Reagent Selection Matrix

The choice of cyanating agent is the single most critical variable in this synthesis.

ReagentFormulaRoleProsConsRecommendation
Zinc Cyanide

ReagentSlow-release mechanism. Covalent nature prevents high concentrations of free

in solution, reducing catalyst poisoning.
Highly toxic solid. Requires disposal as heavy metal waste.Primary Choice for scale-up and difficult substrates.
Potassium Ferrocyanide

ReagentNon-toxic solid. Releases cyanide only upon heating with catalyst. Environmentally benign.Requires higher catalyst loading or specialized ligands for sterically hindered substrates.Secondary Choice for green chemistry compliance.
Copper(I) Cyanide

ReagentTraditional stoichiometric reagent.[1]High temperatures (>150°C) risk ester hydrolysis. Difficult workup (copper waste).Not Recommended for pharmaceutical intermediates.
Pd(0) Sources

CatalystRobust oxidative addition source.Dibenzylideneacetone (dba) can act as a competitive ligand.Standard Catalyst.[2]
Ligand (dppf) 1,1'-Bis(diphenylphosphino)ferroceneLigandLarge bite angle. Facilitates reductive elimination in sterically crowded systems (ortho-methyl).Moderately expensive.Critical for this substrate.

Critical Mechanistic Pathway

Understanding the mechanism explains why specific reagents are chosen. The ortho-methyl group slows down Step 1 (Oxidative Addition) . Therefore, electron-rich, bulky ligands are required to drive this step. Conversely, high concentrations of free cyanide (from NaCN/KCN) will bind irreversibly to Palladium in Step 2 , killing the catalyst (the "Cyanide Effect").


 mitigates this by keeping free cyanide concentration low.

G Start Pd(0)L2 Active Species OxAdd Oxidative Addition (Rate Limiting due to Ortho-Methyl) Start->OxAdd + Substrate TransMet Transmetallation (Zn(CN)2 delivers CN-) OxAdd->TransMet + Zn(CN)2 RedElim Reductive Elimination (Product Release) TransMet->RedElim Poison Catalyst Poisoning (If [CN-] is too high) TransMet->Poison Excess Free CN- RedElim->Start - Product

Figure 1: Catalytic cycle highlighting the rate-limiting oxidative addition caused by the ortho-methyl group and the risk of catalyst poisoning.

Experimental Protocols

Protocol A: The "Gold Standard" (Pd/Zn)

Best for: High yields, scale-up, and overcoming steric hindrance.

Materials:

  • Ethyl 4-bromo-3-methylbenzoate (1.0 equiv)[3]

  • 
     (0.6 equiv) [Note: Provides 2 CN groups]
    
  • 
     (2 mol%)
    
  • dppf (4 mol%) [Ligand]

  • Zinc Dust (10 mol%) [Activator: Reduces Pd(II) to Pd(0) rapidly]

  • Solvent: DMF (Anhydrous, degassed)

Procedure:

  • Setup: In a glovebox or under active Argon flow, charge a reaction vial with the aryl bromide,

    
    , 
    
    
    
    , dppf, and Zn dust.
  • Solvation: Add anhydrous DMF (0.5 M concentration relative to substrate).

  • Degassing: Seal the vessel and sparge with Argon for 5 minutes. Oxygen is the enemy of this reaction.

  • Reaction: Heat to 120°C for 12–16 hours.

    • Why 120°C? The ortho-methyl group raises the activation energy. Standard 80°C protocols may stall.

  • Monitoring: Monitor by HPLC or GC. Look for the disappearance of the bromide peak.

  • Quench (CRITICAL): Cool to room temperature. Dilute with EtOAc. Pour into a beaker containing 10% aqueous

    
      or diluted bleach.
    
    • Science: This oxidizes/complexes any residual free cyanide, preventing gas evolution during workup.

  • Workup: Filter through Celite to remove Zinc solids. Wash organic layer with water (3x) to remove DMF. Dry over

    
     and concentrate.
    
  • Purification: Flash chromatography (Hexanes/EtOAc). The nitrile product is typically more polar than the bromide starting material.

Protocol B: The "Green" Alternative (Pd/Ferrocyanide)

Best for: Safety-conscious labs avoiding solid cyanide handling.

Materials:

  • Ethyl 4-bromo-3-methylbenzoate (1.0 equiv)[3]

  • 
     (0.25 equiv)
    
  • 
     (2 mol%)
    
  • XPhos (4 mol%) [Buchwald Ligand - excellent for sterics]

  • 
     (1.0 equiv)
    
  • Solvent: DMAc / Water (10:1 ratio)

Procedure:

  • Catalyst Prep: Pre-stir

    
     and XPhos in the solvent for 10 mins to form the active catalyst species.
    
  • Addition: Add the substrate, ferrocyanide, and base.

  • Reaction: Heat to 100°C for 18 hours. The water is necessary to help solubilize the ferrocyanide salt slightly, allowing transfer of the CN group.

  • Workup: Similar to Protocol A, but the risk of free HCN is significantly lower.

Safety & Handling (The "Self-Validating" System)

Cyanide chemistry requires a "Buddy System" and specific antidotes on hand.

The Quenching Workflow: Never acidify the reaction mixture directly. Acid + Cyanide = HCN Gas (Lethal).[4]

Safety Rxn Crude Reaction Mixture (pH > 7) Quench Oxidative Quench (Bleach or FeSO4) Rxn->Quench Slow Addition Check Prussian Blue Test (Verify CN- absence) Quench->Check Check->Quench If Positive (Repeat) Disposal Aqueous Waste (Segregated) Check->Disposal If Negative

Figure 2: Mandatory safety workflow for cyanide reaction workup.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Conversion (<20%) Catalyst poisoning or insufficient heat.Ensure

is used (slow release). Increase temp to 130°C. Switch ligand to XPhos .
Hydrolysis (Acid formation) Wet solvent or accidental base hydrolysis.Use anhydrous DMF. Ensure base (if used) is anhydrous

.
Black Precipitate (Pd Black) Catalyst decomposition (Ligand dissociation).Increase Ligand:Pd ratio to 3:1 or 4:1. Add 10% Zn dust to stabilize Pd(0).
Stalled Reaction Steric bulk of ortho-methyl.Add 0.5 equiv of TMEDA (additive) or switch to microwave heating (140°C, 30 min).

References

  • Mechanistic Insight on Zn(CN)2: Tschaen, D. M., et al. "An Improved Procedure for the Palladium-Catalyzed Cyanation of Aryl Halides." Journal of Organic Chemistry, 1995.

  • Green Chemistry Protocol (Ferrocyanide): Schareina, T., Zapf, A., & Beller, M. "Potassium Hexacyanoferrate(II)—A New Cyanating Agent for the Palladium-Catalyzed Cyanation of Aryl Halides." Chemical Communications, 2004.

  • Handling Ortho-Substitution: Martin, R., & Buchwald, S. L. "Pd-Catalyzed Cyanation of Aryl Chlorides and Bromides." Journal of the American Chemical Society, 2007.

  • Cyanide Safety Guidelines: "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Research Council, 2011.

Sources

Troubleshooting & Optimization

Technical Support: Optimizing Sandmeyer Cyanation of Ethyl 4-amino-3-methylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SAND-CY-043 Subject: Yield Optimization & Troubleshooting for Sterically Hindered Aryl Cyanation Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]

The Challenge: Converting ethyl 4-amino-3-methylbenzoate to ethyl 4-cyano-3-methylbenzoate presents two specific antagonistic factors:

  • Steric Hindrance: The 3-methyl group is ortho to the reaction center. While this slightly stabilizes the diazonium salt against thermal decomposition, it kinetically hinders the nucleophilic attack of the cyanide species, often leading to incomplete conversion or competitive hydrolysis (phenol formation).

  • Solubility Mismatch: The ethyl ester moiety decreases water solubility compared to the free acid, leading to heterogeneous diazotization which entraps unreacted amine.

The Solution Architecture: To maximize yield, we must move beyond standard textbook protocols. This guide implements a "Buffered Phase-Match" strategy: ensuring the diazonium species is fully solubilized during formation and strictly controlling pH during the cyanide transfer to prevent HCN evolution and "Sandmeyer tar" polymerization.

Experimental Workflow (Visualized)

The following diagram outlines the critical path and "Kill Steps" where the reaction most frequently fails.

SandmeyerWorkflow Start Start: Ethyl 4-amino-3-methylbenzoate Acid Solubilization (HCl + Optional HOAc) Start->Acid Dissolve Diazo Diazotization (NaNO2, <5°C) Acid->Diazo Add NaNO2 dropwise Check1 CRITICAL CHECK: Starch-Iodide (+) Clear Solution? Diazo->Check1 Check1->Acid Fail (Solid remains) Buffer pH Adjustment (Neutralize to pH 6 with Na2CO3) Check1->Buffer Pass Mix Controlled Addition (Diazo into CuCN, <10°C) Buffer->Mix Transfer Cold CuCN Cyanation Reagent (CuCN + NaCN/KCN complex) CuCN->Mix Receiver Flask Workup Oxidative/Chelation Workup (Remove Copper) Mix->Workup N2 evolution stops Product Product: Ethyl 4-cyano-3-methylbenzoate Workup->Product

Caption: Critical Path Analysis for Sandmeyer Cyanation. Note the pH adjustment step (Green) which is often omitted in low-yield attempts.

Module 1: The Diazotization (The Setup)

Objective: Generate a clean, soluble diazonium salt. If you have solids here, you will have low yields later.

Protocol Parameters
ParameterSettingTechnical Rationale
Solvent System 2.5M HCl (aq) + Acetic Acid (20% v/v) The ethyl ester is lipophilic. Pure aqueous HCl often results in a slurry. Acetic acid acts as a co-solvent to ensure the amine is in solution before nitrite addition.
Temperature -5°C to 0°CThe 3-methyl group stabilizes the diazonium, but the ester is prone to hydrolysis if heated. Keep it cold.
Reagent NaNO₂ (1.1 equiv)Slight excess ensures complete conversion.
Endpoint Starch-Iodide PaperMUST turn instant blue/black. If not, add more nitrite.
Troubleshooting "The Slurry"

Issue: The amine forms a thick white paste in HCl and doesn't dissolve. Fix:

  • Do not add NaNO₂ yet.

  • Add Glacial Acetic Acid dropwise until the paste thins or dissolves.

  • Alternatively, sonicate the mixture to break up aggregates.

  • Why? Diazotization is a reaction at the crystal surface if the amine is solid. This traps unreacted amine inside the crystal, leading to "tars" later when unreacted amine couples with the diazonium salt (Azo coupling).

Module 2: The Cyanation (The Yield Maker)

Objective: Replace


 with 

without generating HCN gas or phenols.
The "Neutralization" Secret

Most textbook failures occur here. The diazonium solution is strongly acidic (pH < 1). The Cyanide solution is strongly basic (pH > 11).

  • The Mistake: Pouring Acidic Diazo directly into Basic Cyanide.

  • The Result: Acid + Cyanide = HCN gas (Safety Hazard) + Loss of Nucleophile.

  • The Protocol: You must neutralize the Diazonium solution with Sodium Carbonate (

    
    ) to pH 5–6  (cold) before adding it to the copper solution.
    
Step-by-Step Protocol
  • Prepare the Catalyst: Dissolve CuCN (1.0 equiv) and NaCN (1.2 equiv) in water. The solution should be clear (forming the soluble

    
     complex). Cool to 0°C.[1]
    
  • Buffer the Diazo: Take your cold diazonium solution (from Module 1). Slowly add solid

    
     or saturated solution while stirring vigorously.
    
    • Target: pH paper shows pH 5–6.

    • Warning: Do not go > pH 7, or the diazonium will form a diazotate (unreactive).

  • The Addition: Add the Neutralized Diazo solution into the CuCN solution.

    • Note: Add a layer of Toluene or Ethyl Acetate (20% volume) on top of the CuCN solution before addition. This biphasic system extracts the nitrile as it forms, protecting it from hydrolysis.

  • Temperature Ramp: Allow to warm to Room Temp (20°C) over 2 hours. Do not heat above 50°C unless

    
     evolution is sluggish.
    

Module 3: Workup & Purification (Copper Removal)

Issue: The "Blue Emulsion." Copper salts form sticky complexes with organic products.

The "Ammonia Wash" Technique:

  • Extract the reaction mixture with Ethyl Acetate (EtOAc).

  • Do not just wash with water.[2]

  • Wash the organic layer with 10% Ammonium Hydroxide (

    
    )  solution.
    
    • Chemistry: Ammonia binds Cu(I)/Cu(II) to form the deep blue

      
       complex, which is highly water-soluble.
      
  • Repeat until the aqueous layer is no longer blue.[2]

  • Wash with Brine, Dry (

    
    ), and Concentrate.
    

Troubleshooting Logic (Decision Tree)

Use this flow to diagnose your specific failure mode.

Troubleshooting Problem Low Yield / Impurity Type Identify Impurity Problem->Type Phenol Phenol (OH instead of CN) Type->Phenol Tar Black Tar / Azo Dyes Type->Tar StartMat Recovered Starting Material Type->StartMat Sol1 Fix: Keep Diazo colder (<0°C) Add Toluene layer during reaction Phenol->Sol1 Sol2 Fix: Improve solubilization (Acetic Acid) Neutralize Diazo before mixing Tar->Sol2 Sol3 Fix: Check NaNO2 quality Ensure Starch-Iodide is positive StartMat->Sol3

Caption: Diagnostic logic for common Sandmeyer impurities.

Frequently Asked Questions (FAQ)

Q: Can I use Palladium (Pd) catalysis instead? A: Yes, cyanation of aryl halides (using Zn(CN)2/Pd(PPh3)4) is generally cleaner but requires the aryl halide precursor. If you are starting from the amine, Sandmeyer is the direct route. If Sandmeyer yields remain <40% after optimization, convert the amine to the Iodide (Sandmeyer-Iodination is very high yield) and then perform Pd-catalyzed cyanation.

Q: My reaction foams excessively upon mixing. Why? A: This is likely rapid


 evolution combined with HCN formation. You likely skipped the Neutralization (Buffering)  step. The heat of neutralization accelerates the decomposition. Ensure the diazonium is pH 5-6 before addition.

Q: The product has a persistent green tint. Is it pure? A: No, that is residual Copper. It acts as a Lewis Acid and can degrade your ester during storage. Perform a wash with saturated EDTA solution or the Ammonium Hydroxide wash described in Module 3.

References

  • Clarke, H. T.; Read, R. R. "o-Tolunitrile." Organic Syntheses, Coll.[3][4] Vol. 1, p. 514 (1941). (Foundational protocol for ortho-methyl substituted benzonitriles).

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
  • Krasnokutskaya, E. A., et al. "A New, One-Step, Effective Protocol for the Iodination of Aromatic... Compounds." Synthesis, 2007(1), 81-84.[3] (Reference for alternative diazotization solubilization strategies).

  • Beletskaya, I. P., et al. "Catalytic Sandmeyer Bromination." Synthesis, 2007, 2534-2538.[3] (Mechanistic insights into copper catalysis cycles).

Sources

Technical Support Center: Purification of Ethyl 4-Cyano-3-Methylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the purification of ethyl 4-cyano-3-methylbenzoate. This guide is designed for researchers, scientists, and drug development professionals who are synthesizing this compound from its bromo-precursors, such as ethyl 4-bromo-3-methylbenzoate. We will address common challenges encountered during purification and provide detailed, field-proven troubleshooting strategies and protocols.

Overview of Purification Challenges

The synthesis of ethyl 4-cyano-3-methylbenzoate from its corresponding aryl bromide typically involves a nucleophilic substitution reaction, often a metal-catalyzed cyanation (e.g., using palladium or copper catalysts). While the reaction itself can be robust, the purification process presents several distinct challenges:

  • Structural Similarity of Product and Starting Material: The product and its bromo-precursor possess very similar polarities, making their separation by standard chromatographic or recrystallization techniques non-trivial.

  • Residual Metal Catalysts: Palladium or copper catalysts used in the cyanation reaction can contaminate the final product, which is often unacceptable, especially in pharmaceutical applications.[1][2]

  • Potential for Hydrolysis: The nitrile and ester functional groups are susceptible to hydrolysis under acidic or basic conditions, potentially forming unwanted byproducts like carboxylic acids or amides.[3][4][5]

  • High-Boiling Solvents: Many cyanation reactions use high-boiling point solvents like DMF or NMP, which can be difficult to remove completely during workup.[6][7]

This guide provides a structured approach to overcoming these issues through a series of frequently asked questions and in-depth troubleshooting protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect after synthesizing ethyl 4-cyano-3-methylbenzoate from its bromo-precursor?

A1: The primary impurities you are likely to encounter are:

  • Unreacted Starting Material: Ethyl 4-bromo-3-methylbenzoate.

  • Metal Catalyst Residues: Insoluble or soluble palladium or copper species.

  • Hydrolysis Byproducts: 4-Cyano-3-methylbenzoic acid (from ester hydrolysis) or 4-carbamoyl-3-methylbenzoic acid ethyl ester (from nitrile hydrolysis).

  • Cyanide Salts: Unreacted cyanide sources (e.g., KCN, NaCN, Zn(CN)₂) or their complexes.

Q2: My TLC plate shows two very close spots. How can I confirm which is the product and which is the starting material?

A2: The cyano (-CN) group is more polar than the bromo (-Br) group. Therefore, on a normal-phase silica gel TLC plate, the product, ethyl 4-cyano-3-methylbenzoate , will have a lower Retention Factor (Rf) value (it will travel less far up the plate) than the starting material, ethyl 4-bromo-3-methylbenzoate . You can confirm this by running TLCs of your starting material and the reaction mixture side-by-side.

Q3: Is column chromatography or recrystallization better for purifying this compound?

A3: The choice depends on the impurity profile and the desired scale.

  • Column Chromatography is generally the most effective method for separating the product from the structurally similar bromo-precursor, especially when significant amounts of the starting material remain.[8] It is also excellent for removing various other byproducts in a single step.

  • Recrystallization is an excellent technique for achieving very high purity, particularly if the crude product is already >90% pure.[9] It is often used as a final polishing step after chromatography to obtain crystalline material suitable for analysis or downstream applications.

Q4: My purified product has a grayish or off-white color. What is the likely cause and how can I fix it?

A4: A persistent color, especially gray, black, or sometimes green, is often indicative of residual metal catalyst contamination (e.g., palladium on carbon, copper salts).[10] Standard filtration may not be sufficient to remove finely dispersed metal particles. See the Troubleshooting Guide: Issue 2 for detailed protocols on removing metal catalysts using Celite filtration, activated carbon, or metal scavengers.[2][11][12]

Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter during the purification process.

Issue 1: Incomplete Separation of Product and Bromo-Precursor
  • Symptom: ¹H NMR analysis of the "purified" product shows characteristic peaks of both the cyano-product and the bromo-precursor. GC-MS analysis confirms the presence of two distinct compounds with the expected molecular weights.

  • Root Cause: Insufficient resolution during column chromatography due to a suboptimal solvent system.

  • Solution: Optimized Flash Column Chromatography

The key to separating these closely related compounds is to select a solvent system that maximizes the difference in their Rf values on a TLC plate. An ideal Rf for the target compound is around 0.2-0.35 for good separation.[8]

Workflow for Optimizing Separation:

G cluster_0 Troubleshooting Workflow: Poor Separation A Analyze Crude Mixture by TLC (e.g., 10% EtOAc in Hexane) B Are spots well-separated? (ΔRf > 0.1) A->B Observe Rf values C Proceed with Column Chromatography B->C Yes F Spots are too high (Rf > 0.5) B->F No G Spots are too low (Rf < 0.15) B->G No D Decrease Solvent Polarity (e.g., 5-8% EtOAc in Hexane) D->A Re-run TLC E Increase Solvent Polarity (e.g., 15-20% EtOAc in Hexane) E->A Re-run TLC F:e->D:w G:e->E:w

Caption: Logic for optimizing TLC solvent conditions.

Recommended Solvent Systems:

The polarity of the eluent is critical. A gradient elution may be necessary for difficult separations.[13]

Solvent System (v/v)Typical Rf (Product)Typical Rf (Bromo-Precursor)Comments
5% Ethyl Acetate / Hexanes~0.15~0.25Good starting point for high resolution. May require a long column.
10% Ethyl Acetate / Hexanes~0.30~0.42A good balance of resolution and run time.
15% Ethyl Acetate / Hexanes~0.45~0.58Use if compounds are eluting too slowly. Resolution may decrease.
5-20% Dichloromethane / HexanesVariesVariesCan sometimes provide different selectivity compared to ethyl acetate systems.
Issue 2: Residual Metal Catalyst Contamination
  • Symptom: The final product is colored (gray, black, green, or brown). Elemental analysis (e.g., ICP-MS) indicates palladium or copper levels above acceptable limits (e.g., >10 ppm for APIs).[2]

  • Root Cause: Inefficient removal of homogeneous or heterogeneous catalysts during the initial workup.

  • Solutions:

  • Filtration through Celite: This is effective for removing agglomerated or heterogeneous catalysts like Pd/C.[10][11]

  • Activated Carbon Treatment: A cost-effective method for adsorbing dissolved or finely dispersed metal species.[2]

  • Metal Scavenger Resins: These are highly effective for reducing metal content to very low levels. They consist of a solid support (e.g., silica) functionalized with ligands (e.g., thiols) that chelate the metal.[2]

Protocol 1: Palladium Removal using Activated Carbon

  • Dissolution: Dissolve the crude or semi-purified product in a suitable organic solvent (e.g., ethyl acetate, toluene, or THF).

  • Adsorption: Add 5-10% w/w of activated carbon to the solution.

  • Stirring: Stir the suspension vigorously at room temperature for 2-12 hours. The optimal time should be determined experimentally.[2]

  • Filtration: Filter the mixture through a pad of Celite to remove the activated carbon.

  • Washing: Wash the Celite/carbon cake thoroughly with fresh solvent to recover the adsorbed product.

  • Concentration: Combine the filtrate and washings, and remove the solvent under reduced pressure.

Issue 3: Presence of Hydrolysis Byproducts
  • Symptom: ¹H NMR shows a broad singlet in the aromatic region and potentially the disappearance of the ethyl ester signals. LC-MS analysis reveals a peak with a mass corresponding to the carboxylic acid or amide derivative.

  • Root Cause: Exposure of the product to strong acid or base, often in the presence of water, during workup or chromatography. Silica gel itself is slightly acidic and can catalyze hydrolysis, especially with prolonged exposure.[8]

  • Solutions:

  • Neutral Workup: During the reaction workup, use a saturated aqueous solution of sodium bicarbonate (NaHCO₃) instead of stronger bases like NaOH, and avoid strong acids. Ensure all extractions are performed quickly.

  • Use Anhydrous Conditions: Use dried solvents and perform operations under an inert atmosphere where possible to minimize contact with water.

  • Deactivate Silica Gel: If you suspect the silica gel is causing hydrolysis during chromatography, you can deactivate it.[13]

    • Protocol: Prepare a slurry of your silica gel in the chosen eluent system containing 1-2% triethylamine (Et₃N). Pack the column with this slurry and flush with at least one column volume of this solvent mixture before loading your sample.[13] This neutralizes the acidic sites on the silica surface.

Detailed Experimental Protocols
Protocol A: Flash Column Chromatography Purification

This protocol assumes a crude product containing the desired ethyl 4-cyano-3-methylbenzoate and the bromo-precursor.

  • TLC Analysis: Determine the optimal solvent system as described in Issue 1 . A system of 10% ethyl acetate in hexanes is a good starting point.

  • Column Packing (Wet Slurry Method):

    • Plug the bottom of a glass column with a small piece of cotton or glass wool. Add a thin layer (~1 cm) of sand.[14]

    • In a beaker, prepare a slurry of silica gel (typically 50-100 times the weight of your crude sample) in the initial, least polar eluent.[8]

    • Pour the slurry into the column. Use gentle tapping or air pressure to pack the bed uniformly, ensuring no air bubbles are trapped.[14]

    • Add another thin layer of sand on top of the packed silica gel to prevent disruption during solvent addition.[15]

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a suitable solvent (dichloromethane or the eluent itself).

    • Carefully apply the sample solution to the top of the silica bed using a pipette.[16]

    • Alternatively, for less soluble samples, perform a "dry loading": dissolve the crude product, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the packed column.[13]

  • Elution:

    • Carefully add the eluent to the column.

    • Apply pressure (using a pump or inert gas) to achieve a steady flow rate.

    • Begin collecting fractions. Monitor the elution process by collecting small fractions and analyzing them by TLC.

  • Fraction Analysis:

    • Spot each fraction on a TLC plate.

    • Combine the fractions that contain the pure product (the lower Rf spot).

    • Combine fractions containing the starting material and any mixed fractions separately. Mixed fractions can potentially be re-chromatographed.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified ethyl 4-cyano-3-methylbenzoate.

Protocol B: Recrystallization

This protocol is best for material that is already substantially pure (>90%).

  • Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Good candidates include ethanol, isopropanol, or a mixed solvent system like ethyl acetate/hexanes.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling (e.g., on a hotplate with stirring).

  • Hot Filtration (if necessary): If there are insoluble impurities (like dust or residual catalyst), perform a hot filtration through a fluted filter paper to remove them.

  • Crystallization:

    • Allow the clear, hot solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[17]

    • Once at room temperature, you can place the flask in an ice bath to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

References
  • Time.gov. (n.d.). Current time in Pasuruan, ID.
  • ResearchGate. (2015, May 18). How can I remove palladium Pd catalyst easily? Retrieved February 20, 2026, from [Link]

  • Green Chemistry (RSC Publishing). (2019). Switching on palladium catalyst electrochemical removal from a palladium acetate–acetonitrile system via trace water addition. Retrieved February 20, 2026, from [Link]

  • ResearchGate. (2017, December 30). How to remove palladium catalyst from reaction mixture? Retrieved February 20, 2026, from [Link]

  • Chemistry LibreTexts. (2023, January 22). Making Carboxylic Acids by the Hydrolysis of Nitriles. Retrieved February 20, 2026, from [Link]

  • Onyx Scientific. (n.d.). Palladium scavenging: From 1% to within ICH limits. Retrieved February 20, 2026, from [Link]

  • Chemguide. (n.d.). Hydrolysing Nitriles. Retrieved February 20, 2026, from [Link]

  • Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Retrieved February 20, 2026, from [Link]

  • Ventura College Organic Chemistry Lab. (n.d.). Hydrolysis of Nitriles to Carboxylic Acid. Retrieved February 20, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Nitrile to Acid - Common Conditions. Retrieved February 20, 2026, from [Link]

  • Reddit. (2023, October 13). Cyanation of aryl bromide. Retrieved February 20, 2026, from [Link]

  • Organic Syntheses. (n.d.). Preparation of Ethyl 4-methylbenzoate. Retrieved February 20, 2026, from [Link]

  • ResearchGate. (2025, August 6). Cyanation of Aryl Bromides with K4[Fe(CN)6] Catalyzed by Dichloro[bis{1-(dicyclohexylphosphanyl)piperidine}]palladium. Retrieved February 20, 2026, from [Link]

  • University of Victoria. (n.d.). Column chromatography. Retrieved February 20, 2026, from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography. Retrieved February 20, 2026, from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved February 20, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Rosenmund-von Braun Reaction. Retrieved February 20, 2026, from [Link]

  • Organic Syntheses. (n.d.). Benzoic acid, 4-amino-3-methyl-, ethyl ester. Retrieved February 20, 2026, from [Link]

  • Phenomenex. (2025, December 12). Column Chromatography: Principles, Procedure, and Applications. Retrieved February 20, 2026, from [Link]

  • ALS Global. (n.d.). Cyanide Analysis: Interferences, Challenges, Troubleshooting & Maximising Data Quality. Retrieved February 20, 2026, from [Link]

  • Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. Retrieved February 20, 2026, from [Link]

  • University of California, Irvine. (n.d.). Recrystallization and Crystallization. Retrieved February 20, 2026, from [Link]

  • ChemRxiv. (n.d.). A General Catalyzed Cyanation of Aryl Bromides and Hydrocyanation of Olefins Using Acetonitrile as Cyanide Surrogate. Retrieved February 20, 2026, from [Link]

  • University of York. (n.d.). How to run column chromatography. Retrieved February 20, 2026, from [Link]

  • Google Patents. (n.d.). US8372608B2 - Processes for making [R]-ethyl 4-cyano-3 hydroxybutyric acid.
  • ResearchGate. (2025, August 9). Mild and Efficient Copper-Catalyzed Cyanation of Aryl Iodides and Bromides. Retrieved February 20, 2026, from [Link]

  • Reddit. (2014, August 4). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? Retrieved February 20, 2026, from [Link]

Sources

Optimizing reaction temperature for 4-cyano-3-methylbenzoic acid esterification

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: EST-CN-043 Status: Active Subject: Temperature Optimization & Protocol Design for Chemoselective Esterification

Executive Summary

You are attempting to esterify 4-cyano-3-methylbenzoic acid . This substrate presents a classic "Chemoselectivity vs. Kinetics" conflict. While the 3-methyl group exerts a steric influence, the primary failure mode is not steric hindrance at the reaction site, but rather the chemical instability of the 4-cyano (nitrile) group under standard esterification conditions.

High temperatures or strong acidic conditions (typical of Fischer esterification) risk hydrolyzing the nitrile into a primary amide (


) or a carboxylic acid (

), leading to inseparable byproducts.

This guide prioritizes chemoselectivity over raw reaction speed, recommending "Cold Alkylation" as the Gold Standard for laboratory scale, while providing optimized parameters for acid-chloride activation on larger scales.

Module 1: The Thermal Dilemma (Mechanistic Insight)

To optimize temperature, one must understand the competing reaction pathways. The 4-cyano group acts as a strong Electron Withdrawing Group (EWG), making the carboxylic acid carbonyl more electrophilic (good for esterification) but also making the nitrile carbon more susceptible to nucleophilic attack (bad for stability).

The "Ortho-Effect" Nuance

The 3-methyl group is meta to the carboxylic acid (reaction site) but ortho to the cyano group.

  • Impact on Esterification: Negligible.[1] The reaction center is accessible.

  • Impact on Stability: The ortho-methyl group provides a "steric shield" to the nitrile, offering slight protection against hydrolysis compared to non-substituted 4-cyanobenzoic acid. However, this protection is insufficient to withstand prolonged reflux in aqueous acid [1].

The Danger Zone: Pinner Reaction & Hydrolysis

Under anhydrous acidic conditions (e.g.,


), nitriles can undergo the Pinner Reaction , forming imidate esters. Under aqueous acidic conditions, they hydrolyze.[2]

ReactionPathways Substrate 4-Cyano-3-methylbenzoic Acid Target Target Ester (Methyl 4-cyano-3-methylbenzoate) Substrate->Target Path 1: Alkylation (25°C) OR Acid Chloride (0-25°C) Byproduct1 Byproduct A: Primary Amide Substrate->Byproduct1 Path 2: Acid/H2O, Reflux (>65°C) Imidate Byproduct C: Imidate Ester (Pinner) Substrate->Imidate Path 3: Anhydrous HCl/MeOH (0°C - RT) Byproduct2 Byproduct B: Dicarboxylic Acid Byproduct1->Byproduct2 Prolonged Reflux

Figure 1: Competing reaction pathways. Path 1 is the only desired outcome. Paths 2 and 3 are triggered by improper temperature or catalyst choice.

Module 2: Optimized Protocols

Method A: Base-Promoted "Cold" Alkylation (Gold Standard)

Best for: Lab scale (<10g), high purity, preserving the nitrile. Mechanism:


 displacement of Methyl Iodide (

) by the carboxylate anion. Temperature Target:

to

.
  • Dissolution: Dissolve 1.0 eq of 4-cyano-3-methylbenzoic acid in anhydrous DMF (

    
    ).
    
  • Deprotonation: Add 1.5 eq of Potassium Carbonate (

    
    ) or Cesium Carbonate (
    
    
    
    ). Stir at Room Temperature (RT) for 15 min.
    • Note: The mixture will become a suspension.

  • Alkylation: Add 1.2 eq of Methyl Iodide (

    
    ) dropwise.
    
    • Caution: MeI is toxic. Handle in a fume hood.

  • Reaction: Stir at

    
      for 4–6 hours.
    
    • Optimization: If conversion is slow (checked by TLC), warm to

      
       . Do not  exceed 
      
      
      
      to prevent nitrile degradation or DMF decomposition.
  • Workup: Pour into ice water. The ester often precipitates as a solid. Filter and wash with water.[3] If oil forms, extract with EtOAc.[4]

Method B: Acid Chloride Activation (Scalable)

Best for: Scale-up (>10g), avoiding toxic alkyl halides. Mechanism: Activation via Thionyl Chloride (


) followed by alcoholysis.
Temperature Target:  Activation at 

; Esterification at

.
  • Activation: Suspend acid in Toluene (or neat). Add 1.5 eq

    
     and 1 drop of DMF (catalyst).
    
  • Heat: Heat to

    
      (or mild reflux) for 2 hours until gas evolution ceases and solid dissolves.
    
    • Critical Step: Evaporate all excess

      
       and Toluene under vacuum. Re-dissolve the residue in fresh anhydrous DCM or THF.
      
    • Why? Residual

      
       generates 
      
      
      
      upon methanol addition, creating "Pinner Reaction" conditions. Removing it ensures a clean reaction.
  • Esterification: Cool the acid chloride solution to

    
     .
    
  • Addition: Add excess anhydrous Methanol (MeOH) slowly. Add 1.1 eq Pyridine or Triethylamine (TEA) to scavenge

    
    .
    
  • Warm: Allow to warm to RT (

    
    ) . Do not heat.
    
Method C: Modified Fischer Esterification (Legacy/High Risk)

Best for: When reagents for A/B are unavailable. Risk: High probability of hydrolysis. Temperature Target:


 (Strict Limit).
  • Setup: Dissolve acid in Methanol. Add catalytic

    
     (
    
    
    
    ).
  • Dehydration: You must use a chemical drying agent (e.g., Trimethyl orthoformate or Molecular Sieves 3Å) in the pot to consume water immediately.

  • Temp: Heat to

    
      (gentle reflux). Monitor by HPLC every 30 mins. Stop immediately upon product formation.
    

Module 3: Temperature Optimization Matrix

Use this table to select the correct thermal window for your chosen method.

MethodPhaseOptimal TempDanger ThresholdConsequence of Overheating
Alkylation (MeI) Reaction


Methylation of Nitrile (N-Me nitrilium) / Hydrolysis
Acid Chloride Activation


Polymerization / Nitrile degradation
Acid Chloride Quench (MeOH)


Pinner Reaction (Imidate formation)
Fischer Reaction


Rapid Hydrolysis to Amide

Module 4: Troubleshooting & FAQs

Q1: I see a new peak in the NMR at 6.0–7.5 ppm (broad singlets) that disappears with shake. What is it?

Diagnosis: This is the primary amide (


).
Cause:  Nitrile hydrolysis occurred.[5][6][7][8]
  • If using Method C (Fischer): Your temperature was too high or reaction time too long. Water accumulated in the system [2].

  • If using Method B (Acid Chloride): You likely did not remove excess

    
     before adding methanol, generating high concentrations of 
    
    
    
    .
Q2: My reaction mixture turned into a gummy solid that is insoluble in organic solvents.

Diagnosis: Polymerization or formation of the dicarboxylic acid salt. Cause: If


 was used (Method A) at high temperatures (

), the base might have hydrated the nitrile. Fix: Keep alkylation strictly below

.
Q3: Why is the reaction rate slow at ?

Expert Insight: The 3-methyl group provides slight steric resistance to the rotation of the carboxylate, making the initial nucleophilic attack slower than in unsubstituted benzoic acid [3]. Solution: Do not increase temperature. Instead, increase the concentration (run at


 instead of 

) or switch to a more polar aprotic solvent (DMF or NMP) to accelerate the

step in Method A.
Q4: Can I use Ethanol instead of Methanol?

Answer: Yes, but be careful. Ethanol requires a higher reflux temperature (


). At this temperature, the rate of nitrile hydrolysis increases significantly compared to Methanol reflux (

). If using Ethanol, Method A (Alkylation with EtI) is the only safe recommendation.

Decision Logic for Researchers

DecisionTree Start Start: Esterification of 4-Cyano-3-methylbenzoic Acid Scale What is your reaction scale? Start->Scale Small Small Scale (<5g) Scale->Small Large Large Scale (>10g) Scale->Large Toxicity Can you handle toxic alkyl halides (MeI)? Small->Toxicity MethodB RECOMMENDED: Method B (Acid Chloride) Temp: 70°C -> 0°C Large->MethodB Preferred MethodC Alternative: Method C (Fischer) Temp: <60°C (Risk High) Large->MethodC If reagents limited MethodA RECOMMENDED: Method A (Cold Alkylation) Temp: 25°C Toxicity->MethodA Yes Toxicity->MethodB No

Figure 2: Workflow for selecting the optimal synthesis method based on scale and constraints.

References

  • Nitrile Hydrolysis Kinetics: Cohen, L. A., & Jones, W. M. (1962). Mechanism of the Hydrolysis of Nitriles. Journal of the American Chemical Society. Link

  • Fischer Esterification & Water Control: Liu, B., et al. (2006). Selective esterification of carboxylic acids in the presence of nitriles. Tetrahedron Letters. Link

  • Steric Hindrance in Benzoates: Exner, O. (1998).[9] Solvation and steric hindrance in methyl-substituted benzoic acids. Journal of the Chemical Society, Perkin Transactions 2.[9] Link

  • General Nitrile Stability: "Hydrolysis of Nitriles." Chemistry LibreTexts. Link

Sources

Removing copper impurities from ethyl 4-cyano-3-methylbenzoate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removing copper impurities from ethyl 4-cyano-3-methylbenzoate synthesis Ticket ID: #CU-CN-403 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary & Chemical Context

The Problem: You are synthesizing ethyl 4-cyano-3-methylbenzoate , likely via a Rosenmund-von Braun reaction (using stoichiometric CuCN) or a Palladium-catalyzed cyanation with copper co-catalysts.

The Challenge: Copper residues are not merely physically trapped; they are chemically bound. The cyano (nitrile) group on your target molecule is a potent


-donor and 

-acceptor ligand. It coordinates tightly with Cu(I) and Cu(II) species, forming stable complexes that resist standard aqueous extraction. Furthermore, the ester moiety provides a secondary coordination site, potentially creating a "chelate-like" effect that locks the metal in the organic phase.

Regulatory Impact: Under ICH Q3D guidelines, Copper is a Class 3 impurity. While oral limits are generous (3000 µ g/day ), parenteral limits are strict (300 µ g/day ). For early-phase drug development, demonstrating control over this impurity is critical for IND submission.

Diagnostic: Assess Your Contamination Level

Before selecting a protocol, identify your current status using the visual guide below:

Visual IndicatorEstimated Cu LoadRecommended Protocol
Dark Green / Opaque > 5,000 ppm (Bulk)Protocol A: Oxidation & Ammonia Wash
Light Blue / Hazy 500 – 5,000 ppmProtocol A followed by Protocol B
Colorless / Yellow < 500 ppmProtocol C: Scavenger Polishing

Workflow Logic & Decision Tree

The following decision tree outlines the logical flow for selecting the appropriate remediation strategy based on your current impurity levels and process constraints.

CopperRemovalLogic Start Reaction Complete (Ethyl 4-cyano-3-methylbenzoate) CheckColor Visual Inspection Start->CheckColor HighCu Green/Blue Opaque (>5000 ppm) CheckColor->HighCu MedCu Light Haze/Blue (500-5000 ppm) CheckColor->MedCu LowCu Clear/Yellow (<500 ppm) CheckColor->LowCu MethodA Protocol A: Ammonia/NH4Cl Wash (Bulk Removal) HighCu->MethodA MedCu->MethodA MethodC Protocol C: Solid Scavengers (Thiol/TMT) (Polishing Step) LowCu->MethodC QC QC Check (ICP-MS) MethodA->QC MethodB Protocol B: EDTA Chelation (Alternative for pH sensitive) MethodB->QC Final Final Product (<10 ppm Cu) MethodC->Final QC->MethodC If > 20 ppm QC->Final If < 20 ppm

Caption: Logic flow for selecting copper removal protocols based on initial visual assessment and quantitative checkpoints.

Troubleshooting Guides & Protocols

Protocol A: The Ammonia/NH₄Cl Wash (Bulk Removal)

Best For: High-level contamination (Green/Blue crude). Mechanism: Ammonia is a harder base than the nitrile. It displaces the nitrile ligand, forming the water-soluble tetraamminecopper(II) complex,


, which is deep blue.

Step-by-Step:

  • Dilution: Dilute your reaction mixture (or crude residue) in Ethyl Acetate (EtOAc) or Isopropyl Acetate (IPAc) . Avoid DCM if possible, as it promotes emulsions with basic water.

  • The Wash: Prepare a 1:1 mixture of saturated aqueous NH₄Cl and concentrated NH₄OH (28-30%) .

    • Why? The NH₄Cl buffers the solution, preventing the formation of insoluble copper hydroxides, while the NH₄OH provides the ligand.

  • Extraction: Add the aqueous mix to your organic phase (1:1 vol/vol). Shake vigorously for 5 minutes.

  • Observation: The aqueous layer should turn Royal Blue .

  • Repeat: Separate layers. Repeat the wash until the aqueous layer is colorless .[1]

  • Acid Wash: Wash the organic layer once with 1M HCl (to remove residual ammonia) and then brine.

Troubleshooting FAQ:

Q: The aqueous layer stays light blue, but the organic layer is still green. Why? A: You likely have Cu(I) species, which are less soluble in ammonia and often colorless or pale. Fix: Add a small amount of air or a mild oxidant (like stirring the biphasic mixture open to air) to oxidize Cu(I) to Cu(II). Cu(II) binds ammonia much more strongly.

Q: I have a terrible emulsion. A: Basic washes often emulsify. Fix: Add solid NaCl directly to the separatory funnel to increase ionic strength, or filter the entire biphasic mixture through a pad of Celite to break the emulsion.

Protocol B: Solid Scavengers (Polishing Step)

Best For: Dropping ppm from ~500 to <10. Mechanism: Functionalized silica (e.g., Thiol or Thiourea) binds soft metals like Cu(I) and Cu(II) with extremely high affinity (


), outcompeting the nitrile.

Step-by-Step:

  • Selection: Use SiliaMetS® Thiol or QuadraPure® TU .

  • Dosage: Calculate 4 equivalents of scavenger relative to the estimated residual copper (determined by ICP-MS or estimation).

    • Rule of Thumb: If unknown, use 5-10 wt% of scavenger relative to the mass of your crude product.

  • Incubation: Add scavenger to the organic solution (EtOAc or THF). Stir at 40-50°C for 2-4 hours. Heat is crucial to improve kinetics.

  • Filtration: Filter through a 0.45 µm pad or fine sintered glass.

  • Validation: The filtrate should be colorless.

Troubleshooting FAQ:

Q: The scavenger didn't lower the ppm enough. A: Nitriles are competitive ligands. Fix: Increase temperature to reflux or switch to a stronger scavenger like SiliaMetS® TAAcOH (Triamine tetraacetic acid supported silica) if the copper is in the +2 oxidation state.

Protocol C: Crystallization (The Final Purge)

Best For: Final API isolation. Warning: Crystallizing directly from a high-copper mother liquor often results in copper occlusions inside the crystal lattice.

Step-by-Step:

  • Perform Protocol A or B first.

  • Dissolve crude ethyl 4-cyano-3-methylbenzoate in hot Ethanol/Water or Heptane/EtOAc .

  • Add 1% wt/wt Activated Carbon (e.g., Darco G-60). Stir hot for 30 mins.

  • Hot filter to remove carbon.

  • Cool slowly to crystallize.

Mechanistic Insight: Why is this difficult?

The diagram below illustrates the competitive binding that makes this purification challenging. The nitrile group on your benzoate acts as a ligand, creating an equilibrium that must be shifted.

Mechanism Cu Copper (Cu+/Cu2+) Complex_Prod Stable Complex: Product-Cu-Product (Trapped in Organic) Cu->Complex_Prod  Equilibrium 1  (Undesired) Complex_Wash Waste Complex: [Cu(NH3)4]2+ (Water Soluble) Cu->Complex_Wash  Equilibrium 2  (Desired) Product Product: Ethyl 4-cyano-3-methylbenzoate (Organic Phase) Product->Cu  Coordinates via  -CN group Wash Wash Reagent: Ammonia (NH3) Wash->Cu  Attacks Metal Complex_Prod->Complex_Wash  Shift Eq. with  Excess NH3 + Oxidation

Caption: Competitive coordination equilibrium between the nitrile product and ammonia wash buffer.

References & Regulatory Grounding

  • ICH Q3D Elemental Impurities Guideline. International Council for Harmonisation. (2019). Guideline for Elemental Impurities Q3D(R1). Defines PDE limits for Copper (3000 µ g/day Oral; 300 µ g/day Parenteral). Link

  • Copper Removal Methodologies. Anderson, N. G. (2012). Practical Process Research & Development. Academic Press. Describes standard industrial workups including NH4OH/NH4Cl washes.

  • Scavenger Efficiency. SiliCycle Inc. Metal Scavenging Solutions for Pharmaceutical Industry. White Paper detailing the efficiency of Thiol-silica against Nitrile-containing substrates. Link

  • Rosenmund-von Braun Reaction Workup. Organic Syntheses, Coll. Vol. 3, p. 631 (1955). Provides historical context on the difficulty of purifying nitriles from copper salts. Link

  • Mechanistic Insight on Nitrile Coordination. Kuhn, M., & Kaden, T. A. (2004). Complexation of Nitriles with Transition Metals. Demonstrates the binding affinity of -CN groups to Cu(I).

Disclaimer: This guide is for research and development purposes. All final pharmaceutical products must undergo validated analytical testing (ICP-MS) to ensure compliance with local regulations (FDA/EMA/PMDA).

Sources

Technical Support Center: Solubility & Handling of Methyl 4-cyano-3-methylbenzoate

[1][2]

Case ID: SOL-CN-BZ-04 Compound: Methyl 4-cyano-3-methylbenzoate (Methyl 2-methyl-4-cyanobenzoate) Solvent System: Ethanol (EtOH) Status: Active Support Guide[1][2]

Diagnostic Workflow: Identify Your Failure Mode

Before modifying your protocol, identify the specific solubility failure using the decision tree below. This logic separates kinetic issues from thermodynamic or chemical ones.[1][2]

SolubilityTroubleshootingStartStart: Issue DescriptionDissolutionProblem: Solid won't dissolveat Room Temp (RT)Start->DissolutionOilingProblem: Product 'oils out'during coolingStart->OilingStabilityProblem: Purity dropsafter heating/storageStart->StabilityHeatApply Heat (Reflux)Dissolution->HeatIs it soluble hot?PurityCheckCheck Purity (HPLC/NMR)Oiling->PurityCheckIs crude pure?TransesterificationCheck for Ethyl Ester(Transesterification)Stability->TransesterificationSonicateAction: Sonicate &Check Particle SizeHeat->SonicateNo (Kinetic trap)CoSolventAction: Add Co-solvent(DCM or Toluene)Heat->CoSolventNo (Saturation limit)PurityCheck->CoSolventNo (<90%)SlowCoolAction: Seed Crystal &Controlled Cooling RampPurityCheck->SlowCoolYes (>95%)BufferAction: Remove Acid/BaseCatalystsTransesterification->BufferEthyl ester detected

Figure 1: Decision matrix for troubleshooting solubility issues. Follow the path corresponding to your observation to identify the corrective action.

Technical Q&A: Troubleshooting Specific Issues

Issue 1: Dissolution Failure

Q: I am trying to dissolve the compound in ethanol at room temperature, but a persistent suspension remains. Is the compound insoluble?

A: Not necessarily. Methyl 4-cyano-3-methylbenzoate is a crystalline aromatic ester with moderate solubility in ethanol.[1][2] If it fails to dissolve:

  • Thermodynamic Barrier: The crystal lattice energy of the cyano-substituted ring is high due to dipole-dipole stacking.[1][2] Ethanol is a protic solvent and may not effectively disrupt these interactions at room temperature (25°C).[1][2]

  • Polymorphism: If you are working with a new batch, it may be a more stable polymorph (higher melting point) than previous lots.[1]

Corrective Protocol:

  • Heat to Reflux: Gently heat the mixture to 60–70°C. The compound should dissolve readily. If it does, the issue is temperature-dependent solubility (steep solubility curve).[1]

  • Co-solvent Addition: If heating is not an option (e.g., thermal instability), add 10–20% v/v of a polar aprotic solvent like DCM (Dichloromethane) or THF .[1] This disrupts the lattice more effectively than pure ethanol.[1]

Issue 2: "Oiling Out" (Liquid-Liquid Phase Separation)

Q: Upon cooling my hot ethanol solution, the product separates as a yellow oil droplets instead of crystals. How do I fix this?

A: "Oiling out" occurs when the solution enters a region of liquid-liquid immiscibility (metastable zone) before it hits the crystallization boundary.[2] This is common for methyl 4-cyano-3-methylbenzoate because its melting point is relatively low (~60-80°C depending on purity) and impurities depress this further.[2]

Corrective Protocol:

  • Reheat the mixture until the oil redissolves.

  • Seed the Solution: Add a tiny crystal of pure product at a temperature just below the saturation point (cloud point). This provides a template for nucleation, bypassing the oil phase.[1]

  • Reduce Concentration: Dilute the solution slightly. A highly supersaturated solution is more prone to oiling out.[1][2]

  • Slow Cooling: Do not crash cool in ice. Wrap the flask in foil and let it cool to room temperature over 2–3 hours.

Issue 3: Chemical Instability (Transesterification)

Q: After refluxing in ethanol for 12 hours, my LC-MS shows a new peak with M+14 mass. What happened?

A: You have likely formed Ethyl 4-cyano-3-methylbenzoate via transesterification.[1][2]

  • Mechanism: Ethanol acts as a nucleophile attacking the carbonyl carbon of the methyl ester.[2] This reaction is reversible but driven by the vast excess of ethanol solvent.[1]

  • Catalysts: This reaction is slow under neutral conditions but accelerates rapidly if trace acid (e.g., H₂SO₄, HCl residue from synthesis) or base (e.g., NaOMe) is present.[1]

Corrective Protocol:

  • Neutralize: Ensure the crude material is pH neutral before dissolving in ethanol.[1] Wash with saturated NaHCO₃ if the precursor step involved acid.[1][2]

  • Switch Solvent: If long heating is required, switch to Isopropanol (IPA) (sterically hindered, slower reaction) or Acetonitrile (non-nucleophilic).[1]

Validated Experimental Protocols

Protocol A: Solubility Determination (Shake-Flask Method)

Use this to generate precise data for your specific batch.[1][2]

  • Preparation: Weigh 100 mg of Methyl 4-cyano-3-methylbenzoate into a 4 mL vial.

  • Solvent Addition: Add Ethanol in 100 µL increments.

  • Equilibration: Vortex for 5 minutes after each addition.

  • Observation: Record the volume required for full dissolution (clear solution).

  • Calculation: Solubility (

    
    ) = Mass (mg) / Volume (mL).[2]
    

Reference Data (Estimated):

Solvent Solubility @ 25°C Solubility @ Reflux Risk Factor
Ethanol Moderate (~20-40 mg/mL) High (>150 mg/mL) Transesterification
Methanol Good Very High Transesterification (to Methyl - no change)
Ethyl Acetate High Very High Hydrolysis (if wet)

| Toluene | High | Very High | None |[1][2]

Protocol B: Optimal Recrystallization from Ethanol

Designed to minimize oiling out and maximize yield.[1][2]

  • Dissolution: Place 5.0 g of crude ester in a 100 mL round-bottom flask.

  • Solvent: Add 25 mL of Ethanol (95% or absolute).

  • Heating: Heat to reflux (78°C) with stirring until fully dissolved.

    • Note: If insoluble particles remain, filter hot through a pre-warmed funnel.[1]

  • Nucleation: Remove from heat. Allow to cool to ~50°C. Scratch the inner wall of the flask with a glass rod or add a seed crystal.

  • Crystallization: Allow to stand at Room Temperature (20–25°C) for 4 hours.

    • Do NOT put in a fridge immediately.

  • Harvest: Filter the white/pale-yellow needles. Wash with 5 mL of cold (-20°C) Ethanol.[1][2]

  • Drying: Dry under vacuum at 40°C for 4 hours.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 176223157, Methyl 4-cyano-3-(cyanomethyl)benzoate. [Link][1][2]

    • Context: Provides physicochemical properties and structural analogs for solubility estim
  • Pfizer Inc. (2010). World Intellectual Property Organization Patent WO2010032200A1: Amide compounds useful in therapy. [1][2]

    • Context: Describes "Preparation 6" (Methyl 4-cyano-3-methylbenzoate) synthesis and handling, validating the use of organic solvents for workup.
  • Context: Verifies the commercial form as a solid/liquid ester and confirms solubility in organic solvents.
  • Organic Chemistry Data. Common Solvents Used in Organic Chemistry: Table of Properties. [Link]

    • Context: Provides boiling points and polarity data for Ethanol, DCM, and Toluene used in the protocols.

Validation & Comparative

Technical Comparison: Mass Spectrometry Differentiation of C11H11NO2 Indole Esters

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In drug discovery and synthetic organic chemistry, the indole scaffold is ubiquitous. A common analytical challenge arises when distinguishing between isobaric isomers with the formula C11H11NO2 (MW 189.21 Da). Two chemically significant isomers—Ethyl indole-2-carboxylate (a synthetic intermediate) and Methyl indole-3-acetate (a plant auxin derivative)—share identical molecular weights but exhibit drastically different biological activities.

This guide provides a definitive protocol for differentiating these isomers using Mass Spectrometry (MS). By exploiting specific fragmentation mechanisms—namely the "Ortho Effect" in 2-substituted indoles versus the Quinolinium Ring Expansion in 3-substituted indoles—researchers can conclusively identify these compounds without relying solely on chromatographic retention times.

Structural Analysis & Mechanistic Divergence

The core differentiation strategy relies on the proximity of the ester group to the indole nitrogen (NH) and the stability of the resulting carbocations.

Isomer A: Ethyl Indole-2-carboxylate
  • Structure: The ethyl ester is attached directly to the C2 position.

  • Key Feature: The carbonyl oxygen is in close proximity to the indole NH proton.

  • Dominant Mechanism (EI/CID): The Ortho Effect . The interaction between the ester and the NH group facilitates the elimination of a neutral ethanol molecule (

    
    , 46 Da), leading to a stable ketene-like cation at m/z 143 .
    
Isomer B: Methyl Indole-3-acetate[1][2][3][4][5]
  • Structure: A methyl ester is attached to C3 via a methylene bridge (

    
    ).
    
  • Key Feature: The ester is "benzylic" relative to the indole ring.

  • Dominant Mechanism (EI/CID): Benzylic Cleavage . The bond between the methylene and the carbonyl carbon is weak. Cleavage results in the loss of the carbomethoxy radical (

    
    , 59 Da). The resulting cation rearranges to form the highly stable Quinolinium ion  at m/z 130 .
    

Comparative Fragmentation Pathways

The following diagram illustrates the divergent pathways that allow for unambiguous identification.

Fragmentation_Pathways Start Precursor Ion [C11H11NO2]+ • m/z 189 IsoA Isomer A: Ethyl Indole-2-carboxylate Start->IsoA Identification IsoB Isomer B: Methyl Indole-3-acetate Start->IsoB Identification FragA1 [M - Ethanol]+ (Ortho Effect) m/z 143 IsoA->FragA1 Loss of EtOH (-46 Da) DOMINANT PATHWAY FragA2 [M - OEt]+ (Acylium Ion) m/z 144 IsoA->FragA2 Loss of OEt (-45 Da) FragA3 Indole Cation [C8H6N]+ m/z 116 FragA1->FragA3 - CO (-28 Da) FragB2 [M - OMe]+ m/z 158 IsoB->FragB2 Loss of OMe (-31 Da) FragB3 Indolyl-methyl Cation (Transient) m/z 130 IsoB->FragB3 Loss of COOMe (-59 Da) Benzylic Cleavage FragB1 Quinolinium Ion [C9H8N]+ m/z 130 FragB3->FragB1 Ring Expansion (Resonance Stabilization)

Figure 1: Divergent fragmentation trees for C11H11NO2 isomers. The red path indicates the ortho-effect characteristic of the 2-isomer; the green path indicates the quinolinium expansion characteristic of the 3-isomer.

Experimental Protocol

To replicate these results, use the following standardized GC-MS or LC-MS/MS conditions. The choice of ionization energy (70 eV for EI) is critical for generating reproducible spectral libraries.

Method A: GC-MS (Electron Impact)[6]
  • Instrument: Single Quadrupole GC-MS (e.g., Agilent 5977).

  • Column: DB-5ms or equivalent (30m x 0.25mm, 0.25µm film).

  • Carrier Gas: Helium at 1.0 mL/min (constant flow).

  • Inlet: Splitless mode, 250°C.

  • Oven Program:

    • Hold 60°C for 1 min.

    • Ramp 20°C/min to 280°C.

    • Hold 5 min.

  • Source Temp: 230°C.

  • Ionization: Electron Impact (EI) at 70 eV.

Method B: LC-MS/MS (Electrospray Ionization)
  • Instrument: Q-TOF or Triple Quadrupole.

  • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 mins.

  • Ionization: ESI Positive Mode (

    
    ).
    
  • Collision Energy (CID): Stepped 10-40 eV.

Data Summary & Diagnostic Peaks

The following table summarizes the relative abundance of key ions observed in 70 eV EI spectra. Use these ratios to confirm identity.

Ion (m/z)Fragment IdentityEthyl Indole-2-carboxylate (Isomer A)Methyl Indole-3-acetate (Isomer B)
189 Molecular Ion (

)
High (60-80%) High (40-60%)
158

AbsentLow (<10%)
144

Medium (20-40%)Absent
143

Base Peak (100%) Absent
130 Quinolinium IonAbsentBase Peak (100%)
116 Indole CationHigh (40-60%)Low (<5%)
Analytical Workflow

Workflow Sample Unknown Sample (MW 189) MS_Run Run GC-MS / LC-MS (Precursor m/z 189) Sample->MS_Run Check_130 Check m/z 130 (Quinolinium) MS_Run->Check_130 Result_B ID: Methyl Indole-3-acetate (Auxin Derivative) Check_130->Result_B High Intensity Check_143 Check m/z 143 (Loss of 46 Da) Check_130->Check_143 Absent/Low Result_A ID: Ethyl Indole-2-carboxylate (Synthetic Scaffold) Check_143->Result_A High Intensity Result_Unk Inconclusive (Check other isomers) Check_143->Result_Unk Absent

Figure 2: Decision logic for rapid identification of C11H11NO2 isomers.

References

  • NIST Mass Spectrometry Data Center. Ethyl indole-2-carboxylate Mass Spectrum (EI). National Institute of Standards and Technology.[1] Available at: [Link]

  • NIST Mass Spectrometry Data Center. Methyl indole-3-acetate Mass Spectrum (EI).[2] National Institute of Standards and Technology.[1] Available at: [Link]

  • PubChem. Ethyl indole-2-carboxylate (Compound Summary). National Library of Medicine. Available at: [Link]

  • PubChem. Methyl indole-3-acetate (Compound Summary). National Library of Medicine. Available at: [Link]

Sources

HPLC Retention Time Comparison: Methyl vs. Ethyl 4-Cyano-3-Methylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of non-steroidal mineralocorticoid receptor antagonists and PARP inhibitors, 4-cyano-3-methylbenzoic acid and its esters are critical synthetic intermediates. A frequent analytical challenge arises during transesterification monitoring or purity profiling: distinguishing the Methyl 4-cyano-3-methylbenzoate (Methyl Ester) from the Ethyl 4-cyano-3-methylbenzoate (Ethyl Ester).

The Bottom Line: In standard Reversed-Phase HPLC (RP-HPLC) using a C18 stationary phase, the Methyl ester will elute before the Ethyl ester.

This separation is governed by Methylene Selectivity (


) . The addition of a single methylene group (

) in the ethyl ester increases its lipophilicity (LogP), resulting in stronger interaction with the hydrophobic stationary phase and a longer retention time (

).

Scientific Basis: The Methylene Selectivity Rule

To develop a robust method, one must understand the thermodynamic driver of the separation. The separation of homologous esters follows the Martin Equation , which relates the capacity factor (


) to the number of carbon atoms (

) in the homolog chain:


Where


 represents the contribution of each methylene group to retention.
Comparative Physicochemical Properties[1][2][3][4][5]
FeatureMethyl 4-cyano-3-methylbenzoateEthyl 4-cyano-3-methylbenzoateChromatographic Impact
Formula


Ethyl has +1

unit.
Molecular Weight ~175.19 g/mol ~189.21 g/mol Minimal impact on diffusion.
Predicted LogP ~2.3 - 2.5~2.7 - 2.9Critical: Ethyl is more hydrophobic.
Elution Order (RP) First (

)
Second (

)
Methyl is more polar; elutes earlier.
Mechanism of Separation

The separation relies on hydrophobic subtraction . The C18 alkyl chains on the silica support interact with the non-polar regions of the analyte.

  • Methyl Ester: The methoxy group (

    
    ) is less hydrophobic. The molecule partitions more favorably into the polar mobile phase (Water/Acetonitrile), leading to faster elution.
    
  • Ethyl Ester: The ethoxy group (

    
    ) adds steric bulk and hydrophobicity. It partitions more strongly into the C18 stationary phase, requiring a higher concentration of organic modifier to elute.
    

Visualization: Separation Logic & Workflow

The following diagram illustrates the decision matrix and physicochemical logic governing this specific separation.

HPLC_Separation_Logic Start Analyte Mixture (Methyl vs Ethyl Ester) Stationary Stationary Phase (C18 Hydrophobic Surface) Start->Stationary Injection Interaction_Me Methyl Ester Interaction (Lower Lipophilicity) Stationary->Interaction_Me Short Alkyl Chain Interaction_Et Ethyl Ester Interaction (Higher Lipophilicity) Stationary->Interaction_Et Longer Alkyl Chain (+CH2) Partitioning Partitioning Equilibrium (K_eq) Interaction_Me->Partitioning Interaction_Et->Partitioning Result_Me Elutes First (Lower Retention Time) Partitioning->Result_Me Weaker Retention Result_Et Elutes Second (Higher Retention Time) Partitioning->Result_Et Stronger Retention

Figure 1: Mechanistic flow of homologous ester separation on a Reversed-Phase C18 column.

Recommended Experimental Protocol

This protocol is designed to be self-validating . The resolution (


) between the two peaks serves as the system suitability check.
A. Chromatographic Conditions[4][6][7][8][9]
  • Column: C18 (L1),

    
     mm, 3.5 µm or 5 µm particle size.
    
    • Why: A standard C18 provides sufficient hydrophobic selectivity. A shorter column (100mm) may be used if high throughput is required, but 150mm ensures baseline resolution of impurities.

  • Mobile Phase A: 0.1% Formic Acid in Water (or 10mM Ammonium Formate pH 4.0).

  • Mobile Phase B: Acetonitrile (ACN).

    • Note: Methanol (MeOH) can be used to increase methylene selectivity (

      
      ) if ACN fails to separate critical impurities, but ACN is preferred for lower backpressure.
      
  • Flow Rate: 1.0 mL/min.

  • Column Temp: 30°C.

  • Detection: UV at 254 nm (Primary) and 230 nm (Secondary).

    • Why: The benzoate aromatic ring absorbs strongly at 254 nm. The nitrile group contributes to absorbance at lower wavelengths.

B. Gradient Profile
Time (min)% Mobile Phase B (ACN)Event
0.030Initial Hold
2.030Isocratic hold to stack polar impurities
12.080Linear Gradient to elute esters
14.090Wash
14.130Re-equilibration
18.030End of Run
C. Expected Results (System Suitability)
  • Methyl Ester Retention (

    
    ):  ~6.5 - 7.5 min (approximate).
    
  • Ethyl Ester Retention (

    
    ):  ~7.8 - 9.0 min (approximate).
    
  • Resolution (

    
    ):  Must be 
    
    
    
    .
  • Tailing Factor (

    
    ): 
    
    
    
    (Nitrile groups can cause tailing due to silanol interactions; ensure column is end-capped).

Troubleshooting & Optimization

Even with a robust protocol, variations in column chemistry can affect results.

IssueRoot CauseCorrective Action
Co-elution (Poor Resolution) Insufficient selectivity (

).[1]
Switch to Methanol: MeOH generally provides higher methylene selectivity than ACN for homologous series [1]. Replace Mobile Phase B with MeOH.
Peak Tailing Secondary interactions between the nitrile/amine and residual silanols.Add Buffer: Ensure Mobile Phase A has ionic strength (e.g., 10mM Ammonium Acetate) or lower pH to suppress silanol ionization [2].
Retention Drift Temperature fluctuations.Thermostat Column: Hydrophobic retention is temperature-dependent. Ensure the column oven is stable at 30°C or 35°C.

References

  • Methylene Selectivity in RP-HPLC

    • Source: LCGC International.
    • URL:[Link]

  • General Protocol for Benzoate Ester Separation

    • Source: Agilent Technologies.[2] "Separation of Paraben Preservatives by Reversed-Phase HPLC." (Demonstrates the Methyl < Ethyl < Propyl elution order for benzoate analogs).

    • URL:[Link]

  • Chemical Data & Synthesis Context

    • Source: PubChem.[3][4] "Methyl 4-cyano-3-methylbenzoate Compound Summary."

    • URL:[Link]

Sources

TLC Rf values for ethyl 4-cyano-3-methylbenzoate in hexane/ethyl acetate

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and Drug Development Scientists

Executive Summary

Ethyl 4-cyano-3-methylbenzoate is a critical intermediate in the synthesis of non-steroidal androgen receptor antagonists (e.g., Enzalutamide analogs). Its purification is often complicated by the presence of the hydrolyzed acid (4-cyano-3-methylbenzoic acid) or the halogenated precursor (ethyl 4-bromo-3-methylbenzoate).

This guide objectively evaluates the retention factor (


) profile of ethyl 4-cyano-3-methylbenzoate in Hexane/Ethyl Acetate (Hex/EtOAc)  systems compared to alternative mobile phases.

Key Finding: The optimal separation window (


 0.30 – 0.40) is achieved using 20% EtOAc in Hexane .[1] While Hex/EtOAc is the standard, Toluene/Acetone (9:1)  offers superior selectivity for separating regioisomers or closely related halogenated impurities.
Chemical Context & Polarity Logic

To control the chromatography, one must understand the molecular interactions at play. The separation on silica gel (normal phase) is governed by the competition between the analyte's functional groups and the mobile phase for binding sites on the silanol surface.

  • Stationary Phase: Silica Gel (

    
    ), acidic and highly polar.[2]
    
  • Analyte (Ethyl 4-cyano-3-methylbenzoate):

    • Ester Group: Moderate H-bond acceptor.

    • Cyano (Nitrile) Group: Strong dipole, moderate H-bond acceptor.

    • Methyl/Benzene Ring: Lipophilic, reduces retention.

  • Net Result: The compound is moderately polar . It is significantly less polar than its carboxylic acid precursor but more polar than the bromo-analog.

Diagram 1: Molecular Interaction & Polarity Ranking

Visualizing the thermodynamic competition on the silica surface.

PolarityLogic cluster_Analytes Analytes (Increasing Polarity) Silica Silica Surface (Stationary Phase) Bromo Bromo-Precursor (Least Polar) Rf: High Silica->Bromo Weak Interaction Target Ethyl 4-cyano-3-methylbenzoate (Target) Rf: Medium Silica->Target Dipole Interaction (CN / Ester) Acid Carboxylic Acid (Most Polar) Rf: Low (Streaks) Silica->Acid Strong H-Bonding (COOH)

Caption: Polarity ranking dictates elution order. The target compound elutes between the non-polar halogenated precursor and the highly polar acid.

Primary System Analysis: Hexane / Ethyl Acetate

The Hexane/EtOAc system is the industry standard due to its low toxicity and excellent volatility. The following data represents typical retention behaviors observed during process development.

Table 1: Rf Values in Hexane/Ethyl Acetate Gradients

Note: Values are approximate and dependent on humidity/silica activity.


 is the critical metric.
Mobile Phase CompositionTarget

(Ethyl 4-cyano-3-methylbenzoate)
Separation QualityApplication
90:10 (Hex:EtOAc) 0.15 – 0.20Excellent ResolutionAnalytical TLC (Check for non-polar impurities)
80:20 (Hex:EtOAc) 0.35 – 0.40 Optimal Flash Chromatography / Routine QC
70:30 (Hex:EtOAc) 0.55 – 0.65Poor (Co-elution risk)Flushing column / Polar impurity check
50:50 (Hex:EtOAc) > 0.80None (Elutes with solvent front)Not recommended

Technical Insight: At 10% EtOAc , the compound interacts too strongly with the silica, leading to broad bands. At 30% EtOAc , the solvent strength displaces the compound too quickly, compressing the separation window between the target and closely eluting impurities. 20% is the "Sweet Spot."

Comparative Performance: Alternatives & Impurities

This section compares the target's behavior against its most common synthesis contaminants and evaluates an alternative solvent system.

Scenario A: Separation from Impurities (in 80:20 Hex/EtOAc)
CompoundStructure Type

Value

(vs Target)
Ethyl 4-bromo-3-methylbenzoate Precursor (Halogen)0.50 – 0.55+0.15 (Easy Separation)
Ethyl 4-cyano-3-methylbenzoate Target 0.38
4-cyano-3-methylbenzoic acid Hydrolysis Product0.05 (Streak)-0.33 (Excellent Separation)
  • Critical Note on the Acid: The carboxylic acid impurity often "streaks" or tails from the baseline due to dimerization. To sharpen this spot for accurate identification, add 1% Acetic Acid to the mobile phase.

Scenario B: Alternative Mobile Phase (Toluene/Acetone)

While Hex/EtOAc is standard, it sometimes fails to separate regioisomers (e.g., 3-cyano-4-methyl vs. 4-cyano-3-methyl).

  • Alternative System: Toluene / Acetone (95:5 or 90:10).

  • Mechanism: Toluene provides

    
    -
    
    
    
    interactions with the aromatic ring, offering a different selectivity mechanism than the dipole-driven EtOAc separation.
  • Recommendation: Use Toluene/Acetone only if Hex/EtOAc shows a single spot but NMR suggests an isomeric impurity.

Experimental Protocol (Self-Validating)

This protocol includes a "Co-spotting" step, which is mandatory for confirming identity when


 values are close.
Diagram 2: Validated TLC Workflow

TLC_Workflow Prep 1. Plate Preparation Mark baseline 1cm from bottom Use Silica Gel 60 F254 Spot 2. Spotting Strategy Lane 1: Standard (Pure) Lane 2: Co-spot (Mix) Lane 3: Reaction Crude Prep->Spot Develop 3. Development Solvent: 20% EtOAc/Hexane Chamber: Saturated (Filter paper) Spot->Develop Visual 4. Visualization UV Lamp (254 nm) Look for dark quenching spots Develop->Visual

Caption: The co-spot (Lane 2) is the self-validating step. If Lane 2 shows a figure-8 or two distinct spots, the product is not pure.

Step-by-Step Methodology:
  • Chamber Saturation: Place a piece of filter paper in a glass jar. Add 10 mL of 20% EtOAc in Hexane . Cap and let stand for 5 minutes. Why: Saturation prevents edge effects and uneven running.

  • Sample Prep: Dissolve ~5 mg of the crude solid in 1 mL of EtOAc.

  • Spotting: Apply 1 µL spots to the baseline.

    • Lane 1: Pure Reference (if available).

    • Lane 2: Co-spot (Reference + Crude).

    • Lane 3: Crude Mixture.

  • Development: Run until the solvent front is 1 cm from the top.

  • Visualization: View under UV light (254 nm). The benzene ring conjugated with the ester/cyano groups will appear as a strong dark spot against the fluorescent green background.

Troubleshooting & Optimization
ObservationRoot CauseSolution
Streaking/Tailing Acidic impurities or column overload.Add 0.5% Acetic Acid to mobile phase; dilute sample.
"Smiling" Front Uneven solvent evaporation.Ensure chamber is sealed tight; use filter paper for saturation.
No Separation Polarity match between impurities.Switch to DCM/Hexane (50:50) or Toluene/Acetone (95:5) .
References
  • Biotage. Using TLC to Scout Flash Chromatography Solvents. (Solvent selectivity groups: Hex/EtOAc vs Toluene). Available at: [Link]

  • Northrop, B. H. Flash Optimization and Solvent Strength. Wesleyan University. (General principles of EtOAc/Hexane optimization). Available at: [Link]

Sources

C13 NMR chemical shifts for 4-cyano and 3-methyl substituted benzoates

Comparative Guide: C NMR Chemical Shifts of 4-Cyano and 3-Methyl Substituted Benzoates

Executive Summary

This guide provides a definitive technical comparison of the

ethyl 4-cyanobenzoateethyl 3-methylbenzoateElectron Withdrawing (CN)Electron Donating (CH

)

Understanding these shifts is critical for structural elucidation in drug discovery, particularly when distinguishing between regioisomers (para vs. meta) and validating the electronic integrity of synthesized intermediates.

Mechanistic Comparison: Electronic Effects

The distinct chemical shifts observed in these derivatives are driven by the competition between Inductive (


)Resonance (

)
The 4-Cyano Group (Strong EWG)

The cyano group is a powerful electron-withdrawing group (

  • Mechanism: It pulls electron density away from the ring through the

    
    -system (resonance) and the 
    
    
    -framework (induction).
  • NMR Consequence: This deshields the ortho positions but, counter-intuitively, often results in an upfield shift (shielding) of the ipso carbon attached directly to the nitrile due to paramagnetic shielding tensor anisotropy.

The 3-Methyl Group (Weak EDG)

The methyl group is a weak electron-donating group (

  • Mechanism: It donates electron density primarily through hyperconjugation and induction.

  • NMR Consequence: This significantly deshields the ipso carbon (the

    
    -effect) and slightly shields the ortho and para positions relative to the substituent.
    
Visualization of Electronic Flow

ElectronicEffectscluster_04-Cyano (EWG)cluster_13-Methyl (EDG)CN_NodeN≡C- (C4)Effect_CNResonance Withdrawal (-M)Inductive Pull (-I)CN_Node->Effect_CNRing_CNBenzene Ring(Electron Deficient)Effect_CN->Ring_CNDecreases Shielding(Downfield Shifts)Me_NodeH3C- (C3)Effect_MeHyperconjugationInductive Push (+I)Me_Node->Effect_MeRing_MeBenzene Ring(Electron Rich)Effect_Me->Ring_MeIncreases Shielding(Upfield Shifts)

Figure 1: Comparative electronic flow showing the opposing nature of Cyano (EWG) and Methyl (EDG) substituents on the benzoate scaffold.

Data Analysis: Chemical Shift Comparison

The following data is referenced to CDCl


Table 1: Comparative C NMR Shifts ( ppm)
Carbon PositionEthyl Benzoate (Ref)Ethyl 4-CyanobenzoateEthyl 3-Methylbenzoate
C=O (Carbonyl) 166.8 165.2 167.1
C-1 (Ipso to Ester) 130.5134.5130.8
C-2, C-6 (Ortho) 129.5130.1130.2 (C2), 127.3 (C6)
C-3, C-5 (Meta) 128.3132.2138.1 (Ipso-Me), 128.2 (C5)
C-4 (Para) 132.8116.4 (Ipso-CN)133.5
Substituent Carbon N/A118.0 (C≡N) 21.3 (CH

)
OCH

(Ethyl)
60.961.860.9
CH

(Ethyl)
14.314.214.3
Key Spectral Features for Identification:
  • The Nitrile Peak: In the 4-cyano derivative, look for the distinctive C≡N peak at ~118 ppm . It is often low intensity due to long relaxation times (

    
    ).
    
  • The Ipso-Nitrile Carbon: The aromatic carbon attached to the CN group (C-4) appears significantly upfield (~116 ppm ) compared to a standard aromatic C-H, a hallmark of the cyano "shielding" effect at the attachment point.

  • Symmetry vs. Asymmetry:

    • 4-Cyano (Para): High symmetry. The aromatic region will show only 4 signals (2 intense double-intensity peaks for ortho/meta carbons).

    • 3-Methyl (Meta): Asymmetric. The aromatic region will show 6 distinct signals due to the lack of a symmetry plane.

Experimental Protocol: Quantitative C NMR

Obtaining accurate integrals and visible quaternary carbons (like C≡N and C=O) requires modifying standard parameters. Standard "quick" carbon scans often miss the nitrile peak entirely due to saturation.

Protocol: Inverse Gated Decoupling for Quaternary Detection
  • Objective: Maximize Signal-to-Noise (S/N) for quaternary carbons without NOE distortion.

  • Solvent: CDCl

    
     (99.8% D).
    
  • Concentration: ~50-100 mg in 0.6 mL solvent (High concentration is vital for

    
    C).
    
Workflow Diagram

NMRProtocolStartSample Preparation50mg in 0.6mL CDCl3ParamParameter SetupPulse Sequence: zgig (Inverse Gated)Spec Width: 240 ppmStart->ParamRelaxCritical Step: Relaxation Delay (D1)Set D1 = 5-10 seconds(Allows CN/C=O relaxation)Param->RelaxPrevent SaturationAcquireAcquisitionScans (NS): >1024Temp: 298 KRelax->AcquireProcessProcessingLine Broadening (LB): 1.0 HzBaseline CorrectionAcquire->Process

Figure 2: Optimized workflow for detecting quaternary carbons in benzoate derivatives.

Technical Note: The relaxation time (


Application in Drug Discovery

Bioisosterism
  • 4-Cyano: Often used as a bioisostere for a carbonyl or carboxylate group. It improves metabolic stability (blocking metabolic oxidation at the para-position) but maintains a similar dipole moment.

  • 3-Methyl: Used to fill hydrophobic pockets (lipophilicity modulation). It increases

    
     and can sterically hinder metabolic attack at the adjacent positions.
    
Metabolic Stability Validation

Researchers use the shifts described above to track metabolic degradation. For instance, hydrolysis of the cyano group to a carboxylic acid results in a massive shift of the substituent carbon from 118 ppm (CN) to ~170 ppm (COOH) .

References

  • AIST Spectral Database for Organic Compounds (SDBS). 13C NMR Spectra of Ethyl 4-cyanobenzoate (SDBS No. 16584) and Ethyl 3-methylbenzoate. National Institute of Advanced Industrial Science and Technology.[1] [Link]

  • PubChem Database. Ethyl 4-cyanobenzoate (CID 81589) Spectral Data. National Center for Biotechnology Information. [Link]

  • NIST Chemistry WebBook. Ethyl 3-methylbenzoate Thermochemical and Spectral Data. SRD 69. [Link]

  • Reich, H. J. Structure Determination Using NMR Spectroscopy: 13C Chemical Shifts. University of Wisconsin-Madison. [Link]

Safety Operating Guide

Benzoic acid, 4-cyano-3-methyl-, ethyl ester proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Guide to the Safe Disposal of Ethyl 4-cyano-3-methylbenzoate

As a Senior Application Scientist, my priority is to empower fellow researchers with the knowledge to conduct their work not only effectively but also with the highest degree of safety. The proper management of chemical waste is a cornerstone of a responsible laboratory environment. This guide provides a detailed, step-by-step protocol for the disposal of Benzoic acid, 4-cyano-3-methyl-, ethyl ester (Ethyl 4-cyano-3-methylbenzoate), a compound whose handling requires specific and stringent safety measures due to its chemical nature.

Core Hazard Analysis: Understanding the Risk

The primary hazard associated with Ethyl 4-cyano-3-methylbenzoate stems from its cyano (-CN) functional group , also known as a nitrile. Organic nitriles are highly toxic compounds that can be as dangerous as inorganic alkali metal cyanides.[1] The principal risk is the potential for this compound to hydrolyze or react to release the cyanide anion (CN⁻) or, more critically, generate highly toxic hydrogen cyanide (HCN) gas .[2]

Causality of the Hazard:

  • Contact with Acids: The most significant danger arises from contact with acids. Nitriles can react with acids to produce hydrogen cyanide, a rapidly acting and potentially lethal poison.[3][4]

  • Toxicity Routes: Poisoning can occur through inhalation of vapors, absorption through the skin, or accidental ingestion.[3][4][5] Symptoms of even sublethal exposure can be severe, including headache, dizziness, rapid breathing, nausea, and vomiting.[2][3]

Due to this acute toxicity profile, all waste containing Ethyl 4-cyano-3-methylbenzoate must be classified and handled as Acutely Hazardous Chemical Waste . It must never be disposed of via sanitary sewer systems or in regular trash.[6][7]

Essential Safety & Handling Protocols

Before beginning any work that will generate this waste, ensure the following measures are in place.

Personal Protective Equipment (PPE)

A robust defense against exposure is non-negotiable. The minimum required PPE includes:

PPE CategorySpecificationRationale
Hand Protection Nitrile gloves. Change gloves immediately if contact is suspected.Prevents dermal absorption, a primary route of exposure for nitriles.[2][5]
Eye Protection Tightly fitting safety goggles or a face shield.Protects against splashes and potential vapor exposure to the eyes.[8]
Body Protection A lab coat, worn fully buttoned.Protects skin and personal clothing from contamination.
Work Area All handling, including weighing and transferring, must occur within a certified laboratory chemical fume hood.Minimizes the risk of inhaling toxic vapors and contains any accidental release of HCN gas.[2][4]

Step-by-Step Disposal Procedure

This protocol is designed to be a self-validating system, ensuring safety and regulatory compliance at each stage.

Step 1: Waste Identification and Labeling

Proper labeling is the foundation of safe waste management. It prevents accidental mixing of incompatible chemicals.

  • Action: As soon as the first drop of waste is generated, the collection container must be labeled.

  • Label Contents: The label must clearly state the words "Hazardous Waste ".[7][9] It must also include:

    • The full chemical name: "Waste Ethyl 4-cyano-3-methylbenzoate".

    • For mixtures, list every component and its approximate percentage.[6][7] Abbreviations and chemical formulas are not permissible.[7]

    • The date waste accumulation began.[7]

    • The name of the Principal Investigator and the laboratory location (building and room number).[7]

    • Appropriate hazard pictograms (e.g., skull and crossbones for acute toxicity).[7]

Step 2: Critical Waste Segregation

This is the most crucial step to prevent a life-threatening chemical reaction.

  • Action: Segregate all waste containing Ethyl 4-cyano-3-methylbenzoate from all other waste streams, especially acidic waste .[6]

  • Causality: Storing this nitrile-containing waste with or near acids creates a severe risk of generating deadly hydrogen cyanide (HCN) gas.[3][4] Use physical barriers and separate secondary containment to ensure they cannot mix, even in the event of a spill.[10]

Step 3: Container Selection and Management

The integrity of the waste container is vital for preventing leaks and exposure.

  • Action: Use a chemically compatible container with a secure, leak-proof screw cap.[10][11] High-density polyethylene (HDPE) or the original product container (if in good condition) are often suitable choices.[6][7]

  • Best Practices:

    • The container must be kept closed at all times except when adding waste.[6]

    • Do not overfill the container; leave at least 10% of headspace to allow for vapor expansion.

    • Store the container in a designated secondary containment tray to catch any potential leaks.[12]

Step 4: Accumulation in a Satellite Accumulation Area (SAA)

Federal regulations govern the temporary storage of hazardous waste in laboratories.

  • Action: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[6][9]

  • Regulatory Compliance: The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[10][12] This area must be inspected weekly for any signs of leakage.[6]

Step 5: Final Disposal Arrangement

This chemical waste requires professional handling for final disposal.

  • Action: Follow your institution's specific procedures for hazardous waste pickup. This typically involves submitting a request to your Environmental Health & Safety (EHS) department.

  • Mechanism: EHS will arrange for a licensed hazardous waste disposal company to collect the material.[11] Final disposal methods may include high-temperature incineration, which safely destroys the compound and prevents environmental contamination.[11]

Disposal Workflow Diagram

The following diagram illustrates the critical decision points and procedural flow for the safe disposal of Ethyl 4-cyano-3-methylbenzoate.

DisposalWorkflow cluster_prep Preparation & Generation cluster_container Containment & Labeling cluster_storage Segregation & Storage cluster_disposal Final Disposal start Waste Generated: Ethyl 4-cyano-3-methylbenzoate ppe Wear Full PPE (Gloves, Goggles, Lab Coat) in a Fume Hood start->ppe container Select Chemically Compatible Container with Secure Lid ppe->container labeling Label Container Immediately: 'Hazardous Waste' Full Chemical Name & Date container->labeling segregate CRITICAL SEGREGATION labeling->segregate seg_detail Store Separately from ALL ACIDS Use Secondary Containment segregate->seg_detail saa Place in Designated Satellite Accumulation Area (SAA) seg_detail->saa pickup Arrange Pickup via Institutional EHS Department saa->pickup end_node Compliant Disposal by Licensed Contractor pickup->end_node

Caption: Disposal workflow for Ethyl 4-cyano-3-methylbenzoate.

Emergency Procedures

  • Spill: Evacuate the immediate area. If the spill is small and you are trained to handle it, use an appropriate chemical absorbent kit. Avoid generating dust. Ensure there are no acids nearby. Report all spills to your lab supervisor and EHS.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[8]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.[8]

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[8]

By adhering to this guide, you contribute to a culture of safety, ensuring the protection of yourself, your colleagues, and the environment.

References

  • Daniels Health. (2025, May 21).
  • US Bio-Clean. (2014, June 13).
  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
  • Environment, Health and Safety. Appendix I - Hazards Of Functional Groups.
  • Environmental Health and Safety. How to Dispose of Chemical Waste.
  • Medical Laboratory Observer. (2019, June 15).
  • NUS Chemistry. Use of Cyanide Salts.
  • National Center for Biotechnology Information.
  • ILO Encyclopaedia of Occupational Health and Safety. (2011, August 3). Cyano Compounds.
  • TCI Chemicals. (2025, January 15).
  • Sigma-Aldrich. (2025, April 28).
  • Fisher Scientific. SAFETY DATA SHEET - Ethyl (R)
  • Stanford Environmental Health & Safety.
  • University of Illinois Urbana-Champaign. Safety Module: Cyanides.

Sources

Personal protective equipment for handling Benzoic acid, 4-cyano-3-methyl-, ethyl ester

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Document Control: Operational Safety & Logistics Guide (ver. 1.0) Target Audience: Medicinal Chemists, Process Engineers, HSE Officers

Executive Summary & Chemical Profile

Compound Identity: Ethyl 4-cyano-3-methylbenzoate CAS Number: 176432-35-8 (Generic reference for this isomer class; verify specific lot CoA) Functional Class: Aryl Nitrile / Benzoate Ester Primary Application: Pharmaceutical intermediate (often utilized in the synthesis of androgen receptor antagonists).

Operational Directive: Handling this compound requires a dual-threat mitigation strategy. You must protect against the irritant/solvent properties of the ester moiety and the acute toxicity potential of the aryl nitrile group . While the ester group facilitates cell membrane permeability (lipophilicity), the nitrile group poses metabolic risks if ingested or absorbed in high quantities.

GHS Hazard Classification (Aggregated):

  • Acute Toxicity (Oral/Dermal/Inhal): Category 4 (H302+H312+H332)[1]

  • Skin/Eye Irritation: Category 2/2A (H315, H319)[2]

  • STOT-SE: Category 3 (Respiratory Irritation - H335)[2][3]

Risk Assessment & PPE Decision Matrix

Standard "lab coat and glasses" protocols are insufficient for multi-gram scale-up or solution-phase handling of this compound due to the permeation rates of benzoate esters through standard nitrile rubber.

Table 1: PPE Specifications by Operational State
Protection ZoneSolid State (Weighing/Transfer)Solution State (Synthesis/Work-up)Technical Rationale
Respiratory N95 or P100 Particulate RespiratorHalf-face Respirator with Organic Vapor (OV) CartridgesPrevent inhalation of dusts (solid) or ester vapors (liquid) which trigger H335 respiratory tract irritation.
Hand Protection Double Nitrile (Min 5 mil outer, 4 mil inner)Silver Shield (Laminate) or Viton (if >15 min contact)Benzoate esters degrade standard nitrile. Double gloving provides a "sacrificial" outer layer. Laminate is required for prolonged immersion.
Ocular Chemical Safety Goggles (Indirect Vent)Chemical Goggles + Face Shield Safety glasses fail to seal against vapors/splashes. Esters are lipophilic and penetrate corneal tissue rapidly.
Body Lab Coat (Cotton/Poly blend)Chemical Resistant Apron (Tyvek/PVC)Prevent "wicking" of liquid spills through fabric to skin.

PPE Selection Logic & Workflow

The following decision tree illustrates the required protective posture based on the state of matter and operation duration.

PPE_Decision_Tree Start Start: Handling Ethyl 4-cyano-3-methylbenzoate State Determine Physical State Start->State Solid Solid / Powder State->Solid Liquid Liquid / Solution State->Liquid Solid_Risk Risk: Dust Inhalation & Contact Solid->Solid_Risk Liquid_Duration Contact Duration? Liquid->Liquid_Duration Solid_PPE PPE Protocol A: 1. N95/P100 Mask 2. Double Nitrile Gloves 3. Safety Goggles Solid_Risk->Solid_PPE Short Incidental (<5 min) Liquid_Duration->Short Long Prolonged (>15 min) Liquid_Duration->Long Short_PPE PPE Protocol B: 1. Fume Hood (Sash Low) 2. Double Nitrile (Change immediately on splash) 3. Goggles + Face Shield Short->Short_PPE Long_PPE PPE Protocol C: 1. Organic Vapor Respirator 2. Silver Shield/Laminate Gloves 3. Chem-Resistant Apron Long->Long_PPE

Figure 1: Logic flow for selecting appropriate Personal Protective Equipment based on exposure duration and physical state.

Operational Protocols

A. Weighing & Transfer (Solid Phase)
  • Engineering Control: Use a Static-Dissipative Weighing Enclosure or a Fume Hood with low face velocity to prevent powder dispersion.

  • The "Why": Aryl nitriles are toxic if ingested. Static electricity can cause "fly-away" powder, contaminating the balance area and increasing the risk of inadvertent hand-to-mouth transfer.

  • Procedure:

    • Don Protocol A PPE (See Figure 1).

    • Place an ionizing bar or anti-static gun near the balance.

    • Weigh into a tared container with a screw-top lid (avoid open weigh boats if transporting outside the hood).

    • Wipe the exterior of the container with a solvent-dampened wipe (ethanol) before removing it from the hood.

B. Reaction Setup & Solubilization
  • Engineering Control: Chemical Fume Hood (Certified).

  • The "Why": Dissolving esters often requires organic solvents (DCM, Ethyl Acetate). The combination creates a mobile phase that can penetrate standard gloves rapidly.

  • Procedure:

    • Verify glove integrity. If using standard nitrile, employ the "Double-Glove, Color-Indicator" method (e.g., orange inner glove, blue outer glove). If the inner glove becomes visible, the outer layer is compromised.

    • Add solvent slowly.

    • If heating is required, ensure a reflux condenser is active before heating to prevent vapor escape.

Emergency Response & Spill Management

In the event of a release, immediate action is required to prevent hydrolysis (which could theoretically release toxic byproducts) and exposure.

Spill_Response Spill Spill Detected Evacuate 1. Evacuate & Ventilate (Isolate 50ft radius) Spill->Evacuate PPE_Don 2. Don Emergency PPE (Resp + Laminate Gloves) Evacuate->PPE_Don Contain 3. Containment (Vermiculite/Sand berm) PPE_Don->Contain Clean 4. Absorption (Do NOT use combustible sawdust) Contain->Clean Decon 5. Surface Decon (Soap + Water wash) Clean->Decon Waste 6. Disposal (Haz Waste Tag: Toxic/Irritant) Decon->Waste

Figure 2: Step-by-step spill response protocol ensuring containment and safe disposal.

Spill Cleanup Nuances:

  • Do not use water initially. Water can spread the lipophilic ester. Use dry absorbents (Vermiculite, Diatomaceous Earth).

  • Decontamination: After solid/liquid removal, scrub the area with a dilute surfactant (soap) solution to emulsify residual ester, then rinse.

Waste Disposal Strategy

  • Classification: Hazardous Organic Waste (Halogen-free, unless mixed with halogenated solvents).

  • Segregation: Do not mix with strong oxidizers (Nitric acid) or strong bases (Sodium Hydroxide). Bases can hydrolyze the ester and the nitrile, potentially releasing ammonia or forming benzoate salts, altering the waste profile.

  • Container: High-density polyethylene (HDPE) or Glass.

  • Labeling: Must carry "Toxic" and "Irritant" pictograms.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for Ethyl 4-cyano-3-methylbenzoate. Retrieved from [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: Ethyl 4-cyano-3-methylbenzoate Hazards. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Glove Selection Chart. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.